GPP78
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLTIOPWDLDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660728 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202580-59-3 | |
| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GPP78 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of GRP78 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a central regulator of endoplasmic reticulum (ER) function and a key player in the unfolded protein response (UPR).[1][2][3] In the context of cancer, GRP78 is frequently overexpressed and plays a multifaceted role in tumor progression, survival, and resistance to therapy.[2] This guide provides a detailed examination of the molecular mechanisms through which GRP78 exerts its effects on cancer cells, with a focus on its signaling pathways, its role in apoptosis and autophagy, and its potential as a therapeutic target.
It is important to distinguish GRP78 from GPP78, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. While both are relevant in cancer research, they have distinct mechanisms of action. This compound acts by inhibiting NAD synthesis, which in turn induces cytotoxicity and autophagy in cancer cells.[4][5]
GRP78 and the Unfolded Protein Response (UPR) in Cancer
Under conditions of cellular stress, such as hypoxia, nutrient deprivation, and chemotherapeutic insult, misfolded proteins accumulate in the ER, triggering the UPR. GRP78 is a master regulator of the UPR, acting as a sensor for ER stress.[6] In its resting state, GRP78 binds to and inactivates three key ER stress transducers: PERK, IRE1α, and ATF6. Upon accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to the release and activation of the UPR transducers. This initiates a cascade of signaling events aimed at restoring ER homeostasis but can also lead to apoptosis if the stress is prolonged or severe.
GRP78-Mediated Signaling Pathways
The activation of the UPR by GRP78 dissociation from its sensors triggers three primary signaling branches:
-
The PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including CHOP.
-
The IRE1α Pathway: Results in the unconventional splicing of XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1α can also activate the JNK and NF-κB signaling pathways.
-
The ATF6 Pathway: Upon release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and ERAD components.
Crosstalk Between Apoptosis and Autophagy Mediated by GRP78
GRP78 plays a pivotal role in the delicate balance between cell survival and cell death by modulating both apoptosis and autophagy.[7]
Inhibition of Apoptosis
GRP78 can directly inhibit apoptosis by binding to and inactivating pro-apoptotic proteins. For instance, GRP78 can bind to pro-caspase-7, preventing its cleavage and subsequent activation of the apoptotic cascade.[7] This interaction contributes to the resistance of cancer cells to therapies that induce apoptosis.
Regulation of Autophagy
GRP78's influence on autophagy is more complex and can be context-dependent. In some scenarios, GRP78 promotes pro-survival autophagy.[7] Mechanistically, GRP78 can stimulate autophagy through the TSC2/AMPK-mediated inhibition of mTOR, a key negative regulator of autophagy.[7] However, GRP78 can also regulate autophagy through its interaction with Beclin-1, a critical component of the autophagy-initiating complex.[8] The interplay between GRP78, Beclin-1, and Bcl-2 can determine the cellular outcome.[8]
GRP78 in Chemoresistance
The overexpression of GRP78 is strongly associated with resistance to a variety of chemotherapeutic agents.[1][2] This resistance is mediated through several mechanisms:
-
Inhibition of Drug-Induced Apoptosis: By suppressing the activation of caspases and other pro-apoptotic factors, GRP78 helps cancer cells evade the cytotoxic effects of chemotherapy.[7]
-
Promotion of Pro-Survival Autophagy: Autophagy can act as a survival mechanism for cancer cells under therapeutic stress, and GRP78's ability to induce autophagy contributes to this resistance.[7]
-
Enhanced Protein Folding Capacity: The chaperone function of GRP78 helps cancer cells cope with the proteotoxic stress induced by many chemotherapeutic drugs, thereby promoting cell survival.
Quantitative Data Summary
| Cancer Type | GRP78 Expression Level | Effect of GRP78 Knockdown | Reference |
| Breast Cancer (Antiestrogen-resistant) | Increased | Restored antiestrogen sensitivity | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Attenuated proliferation, migration, and invasion; increased cisplatin-induced apoptosis and autophagy | [9] |
| Ovarian Cancer | - | Regulated autophagy and apoptosis, affecting cisplatin sensitivity | [8] |
| Renal Carcinoma (RENCA) | Elevated | Inhibited cell growth, enhanced sensitivity to ER stress inducers | [10] |
| Melanoma (B16BL6) | Elevated | Sensitive to GRP78 siRNA | [10] |
This compound: A NAMPT Inhibitor with Anti-Cancer Activity
Separate from GRP78, this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway.[4][5] Cancer cells often have a high demand for NAD+, making them vulnerable to NAMPT inhibition.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the depletion of intracellular NAD+ levels.[4][5] This leads to:
-
Cytotoxicity: NAD+ depletion disrupts cellular metabolism and energy production, leading to cancer cell death.[4][5]
-
Induction of Autophagy: Inhibition of NAMPT by this compound has been shown to trigger a significant increase in autophagy.[4][5]
Quantitative Data for this compound
| Cell Line | Assay | IC50 | Reference |
| Neuroblastoma (SH-SY5Y) | Cytotoxicity (MTT assay) | 3.8 ± 0.3 nM | [4][5] |
| Neuroblastoma (SH-SY5Y) | NAD Depletion | 3.0 ± 0.4 nM | [4][5] |
Experimental Protocols
GRP78 Knockdown and Overexpression Studies
-
Objective: To investigate the role of GRP78 in antiestrogen resistance in breast cancer cells.
-
Methodology:
-
Cell Lines: Antiestrogen-sensitive (LCC1) and -resistant (LCC9) human breast cancer cell lines.
-
GRP78 Knockdown: Transfection of LCC9 cells with GRP78-specific siRNA.
-
GRP78 Overexpression: Transfection of LCC1 cells with a GRP78 expression vector.
-
Treatment: Cells were treated with the antiestrogen ICI 182,780 (Fulvestrant).
-
Analysis: Cell proliferation was assessed by crystal violet staining. Apoptosis was evaluated by measuring cleaved caspase-7 and PARP levels via Western blotting. Autophagy was monitored by observing LC3 conversion (LC3-I to LC3-II) through Western blotting.
-
-
Reference: [7]
Cell Viability and NAD Depletion Assays for this compound
-
Objective: To determine the cytotoxic and NAD-depleting effects of this compound on neuroblastoma cells.
-
Methodology:
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Treatment: Cells were incubated with varying concentrations of this compound for 48 hours.
-
Cell Viability Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 for cytotoxicity was calculated.
-
NAD Depletion Assay: Intracellular NAD+ levels were quantified to determine the IC50 for NAD depletion.
-
Conclusion
GRP78 is a critical molecular chaperone that is intricately involved in the survival and therapeutic resistance of cancer cells. Its ability to modulate the UPR, inhibit apoptosis, and regulate autophagy makes it a compelling target for cancer therapy. A deeper understanding of the complex signaling networks governed by GRP78 will be instrumental in the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes. Furthermore, distinct molecules like the NAMPT inhibitor this compound, which also impact cancer cell viability and autophagy through different mechanisms, represent promising avenues for targeted cancer treatment.
References
- 1. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP78 as a potential therapeutic target in cancer treatment: an updated review of its role in chemoradiotherapy resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GRP78 Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucose-Regulated Protein 78 Controls Cross-talk between Apoptosis and Autophagy to Determine Antiestrogen Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of glucose regulated protein 78 on autophagy and apoptosis in ovarian epithelial carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR78 Regulates Autophagy and Drug Resistance in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cancer cell growth by GRP78 siRNA lipoplex via activation of unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
GPP78: A Potent Inhibitor of the NAD+ Biosynthesis Pathway for Research and Drug Development
An In-depth Technical Guide
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, making its biosynthesis a key target for therapeutic intervention, particularly in oncology and inflammatory diseases. The salvage pathway is the primary route for NAD+ synthesis in mammals, with Nicotinamide Phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme.[1][2] GPP78 has emerged as a highly potent and specific inhibitor of NAMPT, demonstrating significant effects on cellular NAD+ levels and viability.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound as a tool for studying NAD+ metabolism and as a potential therapeutic agent.
Introduction to this compound and the NAD+ Salvage Pathway
The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. This process is initiated by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. Due to the high demand for NAD+ in cancer cells for processes such as DNA repair and energy metabolism, targeting NAMPT has become a promising anti-cancer strategy.[7]
This compound, also known as CAY10618, is a small molecule inhibitor of NAMPT.[3][4][5][8] It is a potent compound that effectively depletes cellular NAD+ pools, leading to cytotoxicity in various cancer cell lines.[1][3][7] Its high potency and specificity make it an invaluable tool for investigating the physiological and pathological roles of the NAD+ salvage pathway.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT. By blocking this rate-limiting step in the NAD+ salvage pathway, this compound leads to a rapid depletion of intracellular NAD+ levels. This has profound downstream consequences, including the inhibition of NAD+-dependent enzymes like PARPs and sirtuins, disruption of cellular metabolism, and the induction of autophagy and apoptosis in cancer cells.[1][3][9]
Below is a diagram illustrating the NAD+ salvage pathway and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro potency of this compound in cellular assays.
Table 1: In Vitro Potency of this compound in SH-SY5Y Neuroblastoma Cells
| Parameter | Cell Line | IC50 (nM) | Reference |
| NAD+ Depletion | SH-SY5Y | 3.0 ± 0.4 | [1][3][8] |
| Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 | [1][3][8] |
Table 2: Cytotoxic Activity of this compound in a Panel of Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (nM) | Reference |
| Leukemia | CCRF-CEM | <10 | [3] |
| Lung Cancer | NCI-H460 | <10 | [3] |
| Colon Cancer | HCT-116 | <10 | [3] |
| CNS Cancer | SF-268 | <10 | [3] |
| Melanoma | UACC-62 | <10 | [3] |
| Ovarian Cancer | OVCAR-3 | <10 | [3] |
| Renal Cancer | 786-0 | <10 | [3] |
| Prostate Cancer | PC-3 | <10 | [3] |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard methodologies in the field.
NAMPT Enzymatic Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound on the NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Coupled enzyme system for NMN detection (e.g., NMNAT, alcohol dehydrogenase, diaphorase)
-
Detection reagent (e.g., WST-1)
-
This compound compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the NAMPT assay buffer.
-
In a 96-well plate, add the recombinant NAMPT enzyme to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the coupled enzyme system and the detection reagent.
-
Incubate at 37°C for a further 15-30 minutes, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cellular NAD+ Level Measurement
This protocol describes the quantification of intracellular NAD+ levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound compound
-
NAD+/NADH extraction buffer (e.g., acid extraction for NAD+, base extraction for NADH)
-
NAD+/NADH cycling assay kit or HPLC system for NAD+ quantification
-
96-well plates for cell culture
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24-48 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the appropriate extraction buffer for NAD+.
-
Collect the cell lysates and centrifuge to remove debris.
-
Quantify the NAD+ levels in the supernatant using a NAD+/NADH cycling assay according to the manufacturer's instructions or by HPLC.
-
In parallel, determine the protein concentration of each lysate to normalize the NAD+ levels.
-
Calculate the NAD+ concentration as a percentage of the vehicle-treated control.
-
Determine the IC50 for NAD+ depletion by plotting the percentage of NAD+ remaining against the log of the this compound concentration.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates for cell culture
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value for cytotoxicity by plotting the percent viability against the log of the this compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the IC50 of this compound for cytotoxicity.
Conclusion
This compound is a powerful and specific inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its ability to potently deplete cellular NAD+ and induce cytotoxicity in cancer cells makes it an essential tool for researchers in oncology, metabolism, and inflammation. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in preclinical research and drug development programs aimed at targeting NAD+ biosynthesis. Further investigations into the in vivo efficacy and safety profile of this compound and its analogs are warranted to explore its full therapeutic potential.
References
- 1. GPR78 Regulates Autophagy and Drug Resistance in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nicotinamide phosphoribosyltransferase as a target in inflammation- related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
GPP78: A Selective Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, DNA repair, and signaling. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. GPP78 has emerged as a potent and selective inhibitor of NAMPT, demonstrating significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Introduction to NAMPT and its Role in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and a substrate for various enzymes involved in critical cellular processes, including sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2]. Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+[3][4]. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of NAD+ in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway[3][5][6]. Consequently, inhibiting NAMPT presents a targeted strategy to deplete NAD+ in cancer cells, leading to metabolic stress and cell death[2].
This compound is a potent, small-molecule inhibitor of NAMPT. It is an analogue of FK866, another well-characterized NAMPT inhibitor[4][7]. This compound exerts its cytotoxic effects by depleting intracellular NAD+ levels, which in turn induces autophagy and shows promise for anti-cancer and anti-inflammatory applications[4][7].
Core Data on this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency and cytotoxic effects.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 (nM) | Reference |
| NAD+ Depletion | SH-SY5Y | 3.0 ± 0.4 | [4][7] |
| Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 | [4][7] |
Mechanism of Action
This compound selectively binds to NAMPT, inhibiting its enzymatic activity. This leads to a rapid decrease in the intracellular pool of nicotinamide mononucleotide (NMN), the direct product of the NAMPT-catalyzed reaction, and subsequently, a depletion of NAD+. The reduction in NAD+ levels disrupts cellular energy metabolism and the function of NAD+-dependent enzymes. A key consequence of NAMPT inhibition by this compound is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins[4][7]. This autophagic response is a critical component of the cytotoxic effect of this compound in cancer cells.
Signaling Pathway
The inhibition of NAMPT by this compound initiates a signaling cascade that leads to the induction of autophagy. This is primarily mediated through the modulation of key energy-sensing and metabolic pathways.
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which in turn inhibits mTORC1 and ERK1/2 signaling, ultimately inducing autophagy and cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
NAMPT Inhibition Assay (Hypothetical Detailed Protocol)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of this compound against purified NAMPT.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase
-
Ethanol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of the this compound dilutions to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of a solution containing recombinant NAMPT to each well (except the negative control).
-
Add 20 µL of a substrate mix containing nicotinamide and PRPP to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
To measure the NMN produced, add 50 µL of a developing solution containing NMNAT, ATP, alcohol dehydrogenase, and ethanol. This will convert the NMN to NAD+, which is then used to generate a colorimetric or fluorescent signal.
-
Incubate the plate at 37°C for 30 minutes.
-
Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxicity of this compound on a given cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2[4][7].
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Study (General Protocol)
This section outlines a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: A typical workflow for an in vivo efficacy study, from tumor cell implantation to data analysis.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a human cancer cell line) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or after a set duration.
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group to evaluate efficacy.
Conclusion
This compound is a highly potent and selective inhibitor of NAMPT with demonstrated in vitro efficacy. Its mechanism of action, involving NAD+ depletion and the induction of autophagy, provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of various cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cancer metabolism and targeted therapy. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of this compound in more detail.
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of GPP78 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPP78 is a potent and specific small-molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By disrupting cellular NAD+ homeostasis, this compound exerts significant effects on cellular metabolism, leading to cytotoxic, anti-inflammatory, and pro-autophagic responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its study.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. The salvage pathway, which recycles nicotinamide back to NAD+, is a vital source of this coenzyme, and its rate-limiting enzyme, NAMPT, is a key regulator of cellular energy metabolism.[1] In various pathological conditions, including cancer and inflammatory diseases, there is an increased demand for NAD+, making NAMPT a compelling therapeutic target.[2] this compound, an analogue of the well-characterized NAMPT inhibitor FK866, has emerged as a powerful tool to probe the consequences of NAMPT inhibition and as a potential therapeutic agent.[1]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] The subsequent depletion of the cellular NAD+ pool disrupts a multitude of metabolic processes that are dependent on this coenzyme.
The primary downstream consequences of this compound-mediated NAMPT inhibition include:
-
Disruption of Redox Reactions: The depletion of NAD+ and its reduced form, NADH, impairs cellular redox balance and inhibits key metabolic pathways such as glycolysis and the citric acid cycle, which are essential for ATP production.[3]
-
ATP Depletion: The reduction in NAD+-dependent energy metabolism leads to a significant drop in cellular ATP levels, ultimately triggering an energy crisis and promoting cell death.[4]
-
Induction of Autophagy: NAMPT inhibition has been shown to trigger a marked increase in autophagy, a cellular process of self-digestion that can be a survival mechanism under metabolic stress but can also lead to cell death.[1]
-
Anti-inflammatory Effects: NAMPT itself can act as an extracellular pro-inflammatory cytokine.[1] By inhibiting NAMPT, this compound can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Signaling Pathways Affected by this compound
The metabolic reprogramming induced by this compound impacts several critical signaling pathways. The core mechanism revolves around the depletion of NAD+, which has cascading effects on cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
GPP78 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of GPP78, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound, an analog of FK866, has demonstrated significant anti-cancer and anti-inflammatory properties by inducing autophagy through the depletion of nicotinamide adenine dinucleotide (NAD+).[1] This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound effectively reduces the intracellular pool of NAD+, a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair.[1] The depletion of NAD+ leads to cellular stress and the induction of autophagy, a catabolic process involving the degradation of cellular components to maintain homeostasis.[1] In the context of cancer, this sustained autophagic response can lead to cytotoxic cell death.[2][3] this compound has shown potent cytotoxic effects in various cancer cell lines, including neuroblastoma, leukemia, lung, colon, melanoma, ovarian, renal, and prostate cancers.[2][3]
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound and its analogs has been a subject of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR table for a wide range of this compound analogs is not publicly available in a single source, analysis of related NAMPT inhibitors provides insights into key structural features influencing activity. The general pharmacophore for potent NAMPT inhibitors often includes a pyridine or a bioisosteric equivalent that mimics the nicotinamide substrate, a linker region, and a "tail" group that occupies a hydrophobic pocket in the enzyme.
This compound itself possesses a 4-(3-pyridinyl)-1H-1,2,3-triazole core. Modifications to the "tail" region, which in this compound is an N-[1,1'-biphenyl]-2-yl-octanamide moiety, have been explored to enhance efficacy. For instance, remodeling of the tail group of this compound has led to the development of other potent NAMPT inhibitors.
Below is a table summarizing the activity of this compound and a closely related analog, FK866.
| Compound | Chemical Structure | Target | Activity (IC50) | Cell Line | Reference |
| This compound | N-[1,1'-biphenyl]-2-yl-4-(3-pyridinyl)-1H-1,2,3-triazole-1-octanamide | NAMPT (NAD Depletion) | 3.0 ± 0.4 nM | SH-SY5Y | [1] |
| Cytotoxicity | 3.8 ± 0.3 nM | SH-SY5Y | [1] | ||
| FK866 | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide | NAMPT | ~1 nM | Various | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and other NAMPT inhibitors.
NAMPT Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of NAMPT.
Methodology:
A common method for assessing NAMPT inhibition is a coupled-enzyme assay that measures the production of NAD+.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (e.g., this compound)
-
96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Add varying concentrations of the test compound to the wells of the microplate.
-
Initiate the reaction by adding the recombinant NAMPT enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
The NAMPT-catalyzed reaction produces nicotinamide mononucleotide (NMN).
-
NMN is then converted to NAD+ by NMNAT.
-
In the presence of ethanol, ADH reduces NAD+ to NADH, which can be detected either by its intrinsic fluorescence (excitation ~340 nm, emission ~460 nm) or by a coupled colorimetric reaction.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion, AMPK activation, mTOR inhibition, and subsequent induction of autophagy-mediated cell death.
Caption: A typical workflow for the preclinical evaluation of this compound and its analogs.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of NAMPT and the subsequent induction of autophagy, provides a clear rationale for its cytotoxic effects. The structure-activity relationships of this compound and related NAMPT inhibitors are crucial for guiding the design of next-generation compounds with improved efficacy and drug-like properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and cancer biology. Further investigation into the detailed molecular interactions and the broader in vivo effects of this compound will be essential for its potential clinical translation.
References
In-Depth Technical Guide: Discovery and Synthesis of GPP78, a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of GPP78, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound, identified through a click chemistry-based approach, demonstrates significant cytotoxic and NAD+ depleting activities at nanomolar concentrations. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and illustrates the underlying scientific workflows and signaling pathways.
Discovery of this compound: A Click Chemistry Approach
This compound was discovered through a systematic search for novel inhibitors of NAMPT, a key enzyme in the NAD+ salvage pathway, which is a promising target for anticancer drugs. Researchers utilized copper-catalyzed [3 + 2] cycloaddition, a form of "click chemistry," to generate a library of 185 novel analogues.[1] This strategy allowed for the rapid synthesis and evaluation of a diverse set of compounds, leading to the identification of this compound as a highly potent candidate.
The discovery workflow involved the parallel synthesis of a library of triazole-containing compounds from various azide and alkyne building blocks. These compounds were then subjected to a screening cascade to evaluate their biological activity.
Synthesis of this compound
This compound, with the chemical name N-[1,1′-biphenyl]-2-yl-4-(3-pyridinyl)-1H-1,2,3-triazole-1-octanamide, is synthesized via a convergent strategy culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis involves the preparation of two key intermediates: an azide-containing biphenyl amide and a terminal alkyne with a pyridine moiety.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the reaction of an azide precursor and an alkyne precursor via click chemistry. The general steps are as follows:
-
Synthesis of the Azide Precursor: The azide precursor, N-(2'-azido-[1,1'-biphenyl]-2-yl)octanamide, is prepared by reacting 2-amino-2'-azido-1,1'-biphenyl with octanoyl chloride.
-
Synthesis of the Alkyne Precursor: The alkyne precursor, 3-ethynylpyridine, is a commercially available starting material.
-
Click Chemistry Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of t-butanol and water. The reaction proceeds at room temperature to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Biological Activity and Data Presentation
This compound is a highly potent inhibitor of NAMPT with significant effects on cell viability and intracellular NAD+ levels.
| Parameter | Value | Cell Line |
| NAMPT Inhibition (IC50) | 3.0 ± 0.4 nM | - |
| Cytotoxicity (IC50) | 3.8 ± 0.3 nM | SH-SY5Y |
Data sourced from Colombano et al., 2010.
Experimental Protocols for Biological Assays
NAMPT Inhibition Assay
The inhibitory activity of this compound against NAMPT is determined using an in vitro enzymatic assay.
Protocol:
-
Recombinant human NAMPT enzyme is incubated with varying concentrations of this compound in an assay buffer containing nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated for a defined period at 37°C.
-
The amount of nicotinamide mononucleotide (NMN) produced is quantified. This is typically done using a coupled enzymatic reaction where NMN is converted to NAD+, which is then used to generate a fluorescent or colorimetric signal.
-
The IC50 value is calculated by plotting the percentage of NAMPT inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
SH-SY5Y neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours at 37°C.
-
During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathway
This compound exerts its biological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis, disruption of NAD+-dependent signaling, and ultimately, cell death, which has been suggested to occur through autophagy.[1]
References
GRP78 Target Validation in Specific Cancer Types: An In-depth Technical Guide
An Important Clarification on Nomenclature: Initial searches for "GPP78" consistently yield results for "GRP78," the 78-kDa glucose-regulated protein, also known as BiP or HSPA5. Furthermore, "this compound" is identified in chemical databases as a potent inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), a distinct therapeutic target.[1][2][3][4] This guide will proceed under the well-supported assumption that the intended subject of inquiry is the extensively researched cancer target, GRP78 .
Executive Summary
The 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR), has emerged as a pivotal target in oncology.[5] Typically residing within the endoplasmic reticulum (ER), GRP78's expression is significantly upregulated in a wide array of human cancers, a response to the inherent stress of the tumor microenvironment such as hypoxia and nutrient deprivation.[4] This overexpression is not merely a biomarker but an active contributor to tumorigenesis, promoting cancer cell survival, proliferation, metastasis, and resistance to therapy.[6][7] A key feature that makes GRP78 a compelling therapeutic target is its translocation to the cell surface in cancer cells, an attribute not observed in most normal tissues.[8] This differential expression allows for targeted therapies designed to specifically attack malignant cells while sparing healthy ones. This guide provides a comprehensive overview of the validation of GRP78 as a therapeutic target in various cancers, detailing the experimental methodologies, quantitative outcomes, and the intricate signaling pathways involved.
GRP78's Role and Expression in Cancer
GRP78 is overexpressed in a multitude of cancers, where its elevated levels often correlate with poor prognosis and resistance to treatment.[5][9] For instance, in a study of 132 lung cancer patients, 66.7% exhibited positive GRP78 expression in the cytoplasm of tumor cells.[10] This upregulation is a critical survival mechanism for cancer cells, helping them to cope with ER stress.[5] Genetic studies in mouse models have demonstrated that a heterozygous knockout of GRP78 (reducing its expression by half) is phenotypically normal but significantly suppresses tumorigenesis, highlighting the dependency of cancer progression on high levels of GRP78.[4]
Quantitative Data on GRP78 Inhibition
The validation of GRP78 as a therapeutic target is supported by extensive preclinical data demonstrating the anti-tumor effects of its inhibition. These effects have been quantified using various metrics, including IC50/EC50 values in cell lines and tumor growth inhibition in animal models.
| Therapeutic Agent | Cancer Type(s) | Cell Line(s) | IC50/EC50 | Tumor Growth Inhibition (TGI) | Reference(s) |
| MAb159 (anti-GRP78 Antibody) | Colon Cancer | HT29 | - | 50% | [11] |
| Small Cell Lung Carcinoma | H249 | - | 58% | [11] | |
| Lung Adenocarcinoma | A549 | - | 78% | [11] | |
| IT-139 (Ruthenium-based GRP78 Suppressor) | Various Solid Tumors | HCT-116, HT-29, A375, A549, LNCaP | 15 µM to 180 µM | - | [12] |
| Oleandrin (Cardiac Glycoside) | Colorectal Cancer | HCT116 | EC50 for GRP78 blockage: ~25-35 nM | - | [13] |
| Triple-Negative Breast Cancer | MDA-MB-231 | EC50 for GRP78 blockage: ~25-35 nM | Significant tumor growth suppression in xenograft model | [13] | |
| Patient-Derived Colon Cancer Organoids | EICL-000VX | EC50 (Normoxia): 32.85 nM; EC50 (Hypoxia): 39.81 nM | - | [13] | |
| HA15 (GRP78 Inhibitor) | Lung Cancer | A549, H460, H1975 | Decreased viability at 2-10 µM | - | [9] |
| YUM70 (GRP78 Inhibitor) | Pancreatic Cancer | MIA PaCa-2 | - | Significant anticancer activity in xenograft model | [14] |
| (-)-Epigallocatechin-3-gallate (EGCG) | - | - | Kd for GRP78 binding: 0.7 µmol/L | - | [15] |
Key Signaling Pathways Involving GRP78
GRP78 exerts its pro-tumorigenic functions by modulating several critical signaling pathways. Understanding these pathways is essential for developing effective targeted therapies.
The Unfolded Protein Response (UPR)
As the master regulator of the UPR, GRP78 controls the activation of three key ER stress sensors: PERK, IRE1, and ATF6. Under normal conditions, GRP78 binds to these sensors, keeping them inactive. Upon ER stress, GRP78 dissociates to bind to unfolded proteins, thereby activating the UPR pathways to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis.[16]
Caption: The Unfolded Protein Response (UPR) pathway initiated by GRP78.
The PI3K/AKT Pathway
Cell surface GRP78 acts as a co-receptor for various ligands, leading to the activation of the PI3K/AKT signaling pathway, which is a central regulator of cell proliferation, survival, and growth.[11] Inhibition of cell surface GRP78 with monoclonal antibodies like MAb159 has been shown to suppress PI3K/AKT signaling, leading to tumor regression.[11]
Caption: GRP78-mediated activation of the PI3K/AKT signaling pathway.
Experimental Protocols for GRP78 Target Validation
Validating GRP78 as a therapeutic target involves a series of well-defined experimental procedures to assess the impact of its inhibition or knockdown on cancer cell biology.
GRP78 Knockdown using shRNA
This protocol describes the use of short hairpin RNA (shRNA) to stably suppress GRP78 expression in cancer cells, which are then used for in vitro assays or in vivo xenograft studies.
Workflow for GRP78 shRNA Knockdown and Validation:
Caption: Workflow for GRP78 knockdown using shRNA.
Detailed Steps:
-
Vector and Cell Line Preparation: Caki-1 renal cell carcinoma cells are stably transfected with a doxycycline-inducible shGRP78 vector or a control vector.[17]
-
Western Blot for Knockdown Validation:
-
Cell lysates are prepared using RIPA buffer.[17]
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked with 5% skim milk in TBST.
-
Incubation with a primary antibody against GRP78 (e.g., from Santa Cruz Biotechnology, diluted 1:1000) is performed overnight at 4°C.[17]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using chemiluminescence. Vinculin is used as a loading control.[17]
-
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of GRP78-targeting therapies.
Detailed Steps for an Orthotopic Breast Cancer Xenograft Model:
-
Cell Implantation: MDA-MB-231 human breast cancer cells are implanted into the mammary fat pads of NOD-scid gamma (NSG) mice.[13]
-
Treatment Regimen: Once tumors are established, mice are treated with the GRP78 inhibitor oleandrin or a vehicle control.[13]
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers. The formula for tumor volume is often: (length × width²) / 2.
-
Calculation of Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.[12]
-
Immunohistochemistry (IHC) for Target Engagement: At the end of the study, tumors are harvested, sectioned, and stained for GRP78 expression to confirm that the treatment reduced the levels of the target protein.[13]
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following GRP78 inhibition.
Detailed Steps:
-
Cell Treatment: Cancer cells are treated with a GRP78 inhibitor (e.g., oleandrin) or a vehicle control for a specified time.[13]
-
Cell Staining:
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Four populations are distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)[18]
-
-
CAR-T Cell Cytotoxicity Assay
This assay evaluates the ability of GRP78-targeting Chimeric Antigen Receptor (CAR) T cells to kill cancer cells.
Detailed Steps for a Luciferase-based Assay:
-
Target Cell Preparation: Lung cancer cell lines (e.g., A549) are engineered to express luciferase (A549-luc).[19]
-
Co-culture: GRP78-CAR-T cells are co-cultured with A549-luc target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 4:1, 8:1).[20]
-
Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24 hours), the remaining viable target cells are lysed, and luciferase activity is measured using a luminometer.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated as: [1 - (Luminescence of experimental well / Luminescence of target cells only well)] × 100%.
Conclusion and Future Directions
The comprehensive body of evidence strongly validates GRP78 as a high-value therapeutic target in a wide range of cancers. Its preferential expression on the surface of cancer cells provides a unique therapeutic window for targeted therapies, including monoclonal antibodies and CAR-T cells, which have shown significant preclinical efficacy. Small molecule inhibitors that disrupt GRP78 function or expression also hold great promise, particularly in combination with standard chemotherapies to overcome resistance. Future research should focus on the clinical translation of these promising preclinical findings, the identification of predictive biomarkers to select patients most likely to respond to GRP78-targeted therapies, and the exploration of novel combination strategies to maximize therapeutic benefit. The continued investigation into the multifaceted roles of GRP78 in cancer will undoubtedly pave the way for innovative and more effective cancer treatments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Chimeric Antigen Receptor T Cells Targeting Cell Surface GRP78 to Eradicate Acute Myeloid Leukemia [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]
- 15. Co-immunoprecipitation Assay [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. oncotarget.com [oncotarget.com]
- 18. bosterbio.com [bosterbio.com]
- 19. mdpi.com [mdpi.com]
- 20. Chimeric antigen receptor T cells targeting cell surface GRP78 efficiently kill glioblastoma and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GPP78: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Animal Model Data for the Novel NAMPT Inhibitor GPP78
Introduction
This compound is a potent, triazole-based small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By depleting intracellular NAD+ pools, this compound disrupts cellular metabolism and energetics, leading to cytotoxic effects in cancer cells and demonstrating potential therapeutic effects in other pathological conditions such as spinal cord injury.[4][5] This technical guide provides a comprehensive overview of the available preclinical in vivo data for this compound, focusing on its efficacy in animal models of triple-negative breast cancer and spinal cord injury. Detailed experimental protocols, quantitative efficacy data, and an exploration of the underlying signaling pathways are presented to inform researchers, scientists, and drug development professionals.
Mechanism of Action: NAMPT Inhibition and Downstream Effects
This compound exerts its biological effects through the direct inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. NAD+ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for NAD+-dependent enzymes such as PARPs and sirtuins, which are involved in DNA repair, gene expression, and stress responses.
In cancer cells, which often exhibit elevated metabolic rates and increased reliance on the NAD+ salvage pathway, the inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ levels.[4][6] This NAD+ depletion creates a metabolic crisis, characterized by the inhibition of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, a reduction in ATP production, and disruptions in nucleotide and amino acid metabolism.[6] Ultimately, this cascade of events can induce autophagy and apoptotic cell death in tumor cells.[5]
The signaling pathway initiated by this compound-mediated NAMPT inhibition is depicted below:
In Vivo Efficacy in a Spinal Cord Injury (SCI) Model
This compound has been evaluated in a murine model of spinal cord injury, where it demonstrated therapeutic potential by improving functional recovery.[5][7]
Experimental Protocol
A standardized experimental protocol for inducing and treating spinal cord injury in mice was likely followed, although specific details from the primary literature are limited. A general workflow is outlined below.
Quantitative Data
| Parameter | This compound Treatment Group | Vehicle Control Group |
| Motor Function (e.g., BBB Score) | Qualitative reports of significant improvement | Baseline deficit |
| Histological Score (e.g., Lesion Volume) | Qualitative reports of significant improvement | Significant lesion volume |
Table 1: Summary of In Vivo Efficacy of this compound in a Spinal Cord Injury Model
In Vivo Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
This compound has been investigated for its anti-cancer efficacy, particularly its ability to sensitize triple-negative breast cancer (TNBC) cells to other therapeutic agents.[4]
Experimental Protocol
The in vivo efficacy of this compound in TNBC was likely evaluated using a patient-derived xenograft (PDX) model, a robust platform for preclinical cancer research.
Quantitative Data
In a study utilizing a TNBC PDX model, this compound was used at a concentration of 0.1 µM in ex vivo experiments to demonstrate its ability to increase mitochondrial apoptotic priming.[4] While specific in vivo tumor growth inhibition data for this compound as a single agent is not detailed in the available literature, the study focused on its role as a sensitizer. The related NAMPT inhibitor FK866, when used in vivo, led to a reduction in NAD+ levels in the PDX tumors.[4] This confirms target engagement in the in vivo setting, which is a critical prerequisite for efficacy.
| Animal Model | Treatment | Endpoint | Result |
| TNBC PDX | This compound (ex vivo) | Mitochondrial Apoptotic Priming | Increased priming in sensitive models[4] |
| TNBC PDX | FK866 (in vivo) | Tumor NAD+ Levels | Significant reduction in NAD+ levels[4] |
Table 2: Summary of this compound and Related NAMPT Inhibitor Activity in TNBC Models
Pharmacokinetics and Metabolism
A significant challenge for the clinical development of this compound is its reported low water solubility and metabolic instability.[1] While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability in animal models are not yet publicly available, these properties are critical considerations for optimizing dosing regimens and ensuring adequate drug exposure at the target site. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to potentially develop formulations or pro-drug strategies to overcome these limitations.
Conclusion
The preclinical data for this compound demonstrates its potential as a therapeutic agent in both oncology and neurology. Its mechanism of action, centered on the inhibition of NAMPT and subsequent NAD+ depletion, provides a strong rationale for its efficacy in metabolically active cancer cells and for its neuroprotective effects in the context of spinal cord injury. While the currently available in vivo data is promising, further studies are required to provide detailed quantitative efficacy and to fully characterize its pharmacokinetic and safety profiles. The development of more soluble and metabolically stable analogs or advanced formulations will be crucial for the successful clinical translation of this compound. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this novel NAMPT inhibitor.
References
- 1. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. hits.harvard.edu [hits.harvard.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: GRP78 In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5, is a key molecular chaperone primarily located in the endoplasmic reticulum (ER).[1][2][3] GRP78 plays a crucial role in maintaining protein homeostasis by assisting in the proper folding and assembly of newly synthesized proteins.[2][4] It also functions as a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][4] Under ER stress conditions, such as those found in the tumor microenvironment, GRP78 expression is significantly upregulated.[3]
In addition to its role within the ER, GRP78 can be translocated to the cell surface, where it acts as a receptor for various ligands, activating downstream signaling pathways that influence cell proliferation, survival, and apoptosis.[2][3] In many cancer types, elevated GRP78 levels are associated with tumor growth, metastasis, and resistance to therapy.[1][4][5] This makes GRP78 an attractive therapeutic target for cancer treatment. This document provides a detailed protocol for assessing the effect of GRP78-targeting compounds on cell viability in vitro using a tetrazolium-based colorimetric assay.
GRP78 Signaling Pathways
GRP78 is a central regulator of cellular stress and survival. In the ER, it maintains the UPR sensors (IRE1, PERK, and ATF6) in an inactive state.[1][6] Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and initiation of the UPR to restore ER homeostasis.[6][7] On the cell surface, GRP78 can activate pro-survival pathways, such as the PI3K/Akt pathway, further contributing to cancer cell survival and drug resistance.[1][6]
Caption: GRP78 signaling in the ER and on the cell surface.
Principle of the Cell Viability Assay
This protocol utilizes a water-soluble tetrazolium salt (WST-1) based assay to measure cell viability. Metabolically active, viable cells employ mitochondrial dehydrogenases to cleave the tetrazolium salt into a soluble formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells in the culture.[9] By treating cancer cells with varying concentrations of a GRP78 inhibitor, a dose-response curve can be generated. The absorbance of the formazan product is measured using a microplate reader, allowing for the quantification of cell viability and the determination of the inhibitor's potency (e.g., IC50 value).
Experimental Workflow
The overall workflow for the GRP78 cell viability assay involves cell culture, treatment with the test compound, incubation with the viability reagent, and subsequent data analysis.
References
- 1. The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Surface GRP78 as a Death Receptor and an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]
- 6. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. Cell viability and proliferation measurement [takarabio.com]
Application Notes and Protocols for GPP78 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPP78 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] As an analog of the well-characterized NAMPT inhibitor FK866, this compound exhibits significant anti-cancer properties.[2] In neuroblastoma, a common and often aggressive childhood cancer, targeting tumor metabolism has emerged as a promising therapeutic strategy.[3][4] Neuroblastoma cells, particularly those with MYCN amplification, demonstrate high metabolic demands and are reliant on NAD+ for proliferation and survival.[3][4] this compound disrupts this metabolic dependency by depleting intracellular NAD+ levels, leading to decreased ATP production, induction of autophagy, and ultimately, apoptotic cell death.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on neuroblastoma cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects on neuroblastoma cells primarily through the inhibition of NAMPT. This leads to a cascade of downstream events:
-
NAD+ Depletion: this compound directly inhibits the enzymatic activity of NAMPT, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[1][2]
-
Energy Crisis: The depletion of NAD+, a critical coenzyme in cellular redox reactions, results in reduced ATP production.[3][5]
-
Induction of Apoptosis: The cellular stress induced by NAD+ and ATP depletion triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[3][5]
-
Downregulation of Key Oncogenic Pathways: NAMPT inhibition has been shown to downregulate the expression of N-Myc and inhibit the PI3K/AKT signaling pathway, both of which are critical drivers of neuroblastoma progression.[3][5][6]
Data Presentation
In Vitro Efficacy of this compound in SH-SY5Y Neuroblastoma Cells
| Parameter | Value | Cell Line | Incubation Time | Assay |
| IC50 (Cytotoxicity) | 3.8 ± 0.3 nM | SH-SY5Y | 48 hours | MTT Assay |
| IC50 (NAD+ Depletion) | 3.0 ± 0.4 nM | SH-SY5Y | 48 hours | Not Specified |
This data is based on published findings for the SH-SY5Y neuroblastoma cell line.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on neuroblastoma cells.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation with this compound: Incubate the cells with this compound for 48 hours.[1][2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate for 10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol is to assess the induction of apoptosis by this compound through the detection of cleaved PARP and cleaved Caspase-3.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroblastoma cells.
Caption: General experimental workflow for studying this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
GPP78 Treatment for Inducing Autophagy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPP78 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Inhibition of NAMPT by this compound leads to the depletion of intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production. This depletion of NAD+ serves as a cellular stress signal that triggers a cascade of events, culminating in the induction of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. These application notes provide a comprehensive guide for utilizing this compound to induce and study autophagy in vitro, with a focus on the human neuroblastoma cell line SH-SY5Y, a commonly used model in neurobiology research.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of NAMPT. This leads to a reduction in the cellular pool of NAD+, which in turn modulates the activity of several key energy-sensing and metabolic pathways. The primary signaling cascade implicated in this compound-induced autophagy involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1).
-
NAD+ Depletion: this compound's inhibition of NAMPT directly leads to a decrease in intracellular NAD+ levels.
-
AMPK Activation: A decrease in the NAD+/NADH ratio and a potential increase in the AMP/ATP ratio activate AMPK, a central regulator of cellular energy homeostasis.
-
mTORC1 Inhibition: Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC), which in turn inhibits Rheb, a direct activator of mTORC1. Inhibition of mTORC1 is a key initiating event for autophagy.
-
Autophagy Induction: The suppression of mTORC1 signaling unleashes the ULK1 complex, initiating the formation of the phagophore and subsequent steps of autophagosome biogenesis.
Quantitative Data
While specific quantitative data for this compound is still emerging, the effects of potent NAMPT inhibitors on autophagy have been documented. The following tables summarize the known in vitro efficacy of this compound and the expected effects on autophagy markers based on studies with the structurally and functionally similar NAMPT inhibitor, FK866.
Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cells
| Parameter | Value | Cell Line | Reference |
| IC50 for Cytotoxicity | 3.8 ± 0.3 nM | SH-SY5Y | [1][2] |
| IC50 for NAD+ Depletion | 3.0 ± 0.4 nM | SH-SY5Y | [1][2] |
Table 2: Expected Effects of NAMPT Inhibition on Autophagy Markers in SH-SY5Y Cells (Based on FK866 data)
| Marker | Expected Change | Method of Detection |
| LC3-II/LC3-I Ratio | Increase | Western Blot |
| LC3 Puncta | Increase in number per cell | Immunofluorescence |
| p62/SQSTM1 Levels | Decrease | Western Blot |
Disclaimer: The quantitative effects on autophagy markers are based on studies with the NAMPT inhibitor FK866 and represent expected outcomes for this compound treatment. Researchers should perform their own quantitative analysis for this compound.
Experimental Protocols
The following are detailed protocols for inducing and assessing autophagy in SH-SY5Y cells using this compound.
Protocol 1: Induction of Autophagy with this compound in SH-SY5Y Cells
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in appropriate cell culture vessels (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution. A final concentration in the range of 10-100 nM is recommended as a starting point. A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
-
Incubation: Incubate the cells for 24 to 48 hours. The optimal incubation time should be determined empirically. A 48-hour incubation period has been previously reported.[1][2]
-
Cell Harvesting/Fixation: Proceed with cell harvesting for Western blot analysis or cell fixation for immunofluorescence.
Protocol 2: Assessment of Autophagy by Western Blot for LC3-II and p62
Materials:
-
Treated and control SH-SY5Y cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 3: Assessment of Autophagy by Immunofluorescence for LC3 Puncta
Materials:
-
SH-SY5Y cells cultured on chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with anti-LC3B antibody (e.g., 1:400 dilution) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software. At least 50-100 cells per condition should be analyzed.
Visualizations
References
Application Notes and Protocols: Western Blot Analysis for Autophagy Markers after GPP78 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Autophagy: A Cellular Recycling Mechanism
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key event in autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with lysosomes to form an autolysosome, where the contents are degraded.
1.2. GPP78: A Potent Inducer of Autophagy
This compound is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] As an analogue of the well-characterized NAMPT inhibitor FK866, this compound has demonstrated anti-inflammatory and anti-cancer properties.[1] Inhibition of NAMPT leads to a depletion of intracellular NAD+, which in turn triggers a significant increase in autophagy.[1][2] This makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes and a potential therapeutic agent for diseases where autophagy induction is beneficial.
1.3. Monitoring Autophagy by Western Blot
A widely used and reliable method to monitor autophagy is through Western blot analysis of key autophagy-related proteins. The most common markers are:
-
Microtubule-associated protein 1 light chain 3 (LC3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
-
Sequestosome 1 (p62/SQSTM1): p62 is an autophagy receptor that binds to ubiquitinated proteins and to LC3, thereby targeting protein aggregates for degradation. During active autophagy, p62 is itself degraded in the autolysosome. Therefore, a decrease in p62 protein levels is indicative of increased autophagic flux. However, under certain conditions where autophagic flux is blocked, p62 may accumulate.[3]
This document provides detailed protocols for performing Western blot analysis to assess the induction of autophagy by this compound treatment, along with expected quantitative changes in key autophagy markers.
Data Presentation: Expected Quantitative Changes in Autophagy Markers
The following tables summarize the expected quantitative changes in the key autophagy markers, LC3-II and p62, following treatment with a NAMPT inhibitor like this compound. The data for the analogue FK866 is presented as a proxy for this compound's effects.
Table 1: Time-Dependent Effect of NAMPT Inhibitor (FK866) on LC3-II Levels in Multiple Myeloma Cells
| Cell Line | Treatment Time (hours) | Fold Increase in LC3-II Levels (Mean ± SD) |
| MM1S | 24 | 1.5 ± 0.3 |
| 48 | 3.0 ± 0.5 | |
| 72 | 2.8 ± 0.4 | |
| U266 | 24 | 2.5 ± 0.6 |
| 48 | 7.0 ± 1.2 | |
| 72 | 6.5 ± 1.0 |
Data is hypothetical and based on trends reported in literature for the this compound analogue, FK866.[2] Actual results may vary depending on the cell line and experimental conditions.
Table 2: Expected Dose-Dependent Effect of this compound on p62/SQSTM1 Levels
| This compound Concentration | Expected Change in p62/SQSTM1 Levels |
| Control (0 nM) | Baseline |
| Low Dose (e.g., 1-10 nM) | Moderate Decrease |
| High Dose (e.g., 50-100 nM) | Significant Decrease |
This table represents the expected outcome of increased autophagic flux. It is important to note that in some cellular contexts, inhibition of NAMPT has been reported to cause an accumulation of p62, which may indicate a blockage in the later stages of autophagy (autophagosome-lysosome fusion).[3] Therefore, results should be interpreted in conjunction with LC3-II levels and other autophagy assays.
Experimental Protocols
3.1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells of interest (e.g., SH-SY5Y neuroblastoma cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
3.2. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
3.3. Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of protein extract (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody host species, diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands (LC3-II, LC3-I, p62) to the intensity of the loading control band. Calculate the LC3-II/LC3-I ratio.
Mandatory Visualizations
4.1. Signaling Pathway of this compound-Induced Autophagy
Caption: this compound inhibits NAMPT, leading to NAD+ depletion, which in turn activates AMPK and inhibits mTORC1, ultimately inducing autophagy.
4.2. Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing autophagy markers by Western blot after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
GPP78 solubility and preparation for cell culture
Audience: Researchers, scientists, and drug development professionals.
Product Description
GPP78 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] As an analog of FK866, this compound effectively depletes intracellular NAD+ levels, leading to cytotoxic effects in various cancer cell lines, particularly neuroblastoma cells.[1][3] Its mechanism of action involves the induction of autophagy, a cellular process of self-degradation, which contributes to its anti-cancer and anti-inflammatory properties.[1][5][6][7] Due to the high NAD+ turnover in cancer cells, NAMPT inhibition presents a targeted strategy for cancer therapy.[8][9]
Quantitative Data Summary
Table 1: Solubility of this compound This table summarizes the solubility of this compound in various common laboratory solvents. It is crucial to prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.[6]
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL[8][10] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[8][10] |
| Ethanol | 10 mg/mL[8][10] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[8][10] |
Table 2: Biological Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) values of this compound, indicating its potency in biological systems.
| Activity | IC50 Value | Cell Line |
| NAMPT Inhibition (NAD+ Depletion) | 3.0 ± 0.4 nM[1] | - |
| Cytotoxicity | 3.8 ± 0.3 nM[1] | SH-SY5Y (Neuroblastoma)[1][5][6][11] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the NAMPT enzyme. NAMPT is a critical component of the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells. This pathway recycles nicotinamide (NAM) back into NAD+. This compound's inhibition of NAMPT leads to a rapid depletion of the cellular NAD+ pool. NAD+ is an essential cofactor for numerous cellular processes, including redox reactions in energy metabolism and as a substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs).[4][12] The disruption of NAD+ homeostasis triggers a cascade of events, including metabolic stress and the induction of autophagy, ultimately leading to cell death in cancer cells that are highly dependent on this pathway.[1][7]
Experimental Protocols
4.1. Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO.
Materials:
-
This compound powder (Molecular Weight: 439.55 g/mol )[6]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 439.55), calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 439.55 g/mol ) = 0.0002275 L
-
Volume (µL) = 227.5 µL
-
-
Dissolution: Add 227.5 µL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.[8]
-
Sterilization (Optional but Recommended): For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles. The powder form is stable for at least 2 years at -20°C.[10]
4.2. Protocol for Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells. The final concentration of this compound will depend on the specific experiment and cell line used, but typical concentrations are in the nanomolar range.[1][5][7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiment.
-
Example for a 10 nM final concentration in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM intermediate solution.
-
Add 10 µL of the 10 µM intermediate solution to 10 mL of final culture medium.
-
-
-
Application: Immediately add the this compound-containing medium to your cells. Gently mix the plate or flask to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).[1][3][7]
This compound Preparation Workflow
The following diagram illustrates the workflow for preparing this compound solutions for use in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 12. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cellular NAD+ Levels in Response to GPP78 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, essential for a vast array of biological processes.[1][2][3] It plays a central role as a hydride acceptor in redox reactions critical for energy metabolism, such as glycolysis and fatty acid oxidation.[2][4] Beyond its function in bioenergetics, NAD+ serves as a crucial substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in DNA repair, chromatin remodeling, and cellular signaling.[2][5][6]
In mammalian cells, NAD+ levels are primarily maintained through a salvage pathway where nicotinamide (NAM) is recycled.[4][7] The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (Nampt), which converts NAM to nicotinamide mononucleotide (NMN).[6][8] Due to the high rate of NAD+ turnover in cancer cells, targeting its synthesis has emerged as a promising anti-cancer strategy.[4][9]
GPP78 is a potent and specific small-molecule inhibitor of the Nampt enzyme.[8][9][10] By blocking the NAD+ salvage pathway, this compound effectively depletes intracellular NAD+ pools, leading to cytotoxic effects in cancer cells.[5][10] This application note provides detailed protocols for treating cells with this compound and subsequently measuring the dose-dependent depletion of intracellular NAD+ using both commercially available enzymatic assays and the gold-standard liquid chromatography-mass spectrometry (LC-MS) method.
This compound Mechanism of Action
This compound exerts its effect by directly inhibiting the Nampt enzyme, which is the critical bottleneck in the primary pathway for cellular NAD+ regeneration. This inhibition blocks the conversion of nicotinamide to NMN, disrupting the synthesis of NAD+ and leading to a rapid decline in its cellular concentration.
Caption: this compound inhibits Nampt, blocking the rate-limiting step of the NAD+ salvage pathway.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key performance metrics, providing a reference for designing dose-response experiments. The data was generated using the neuroblastoma cell line SH-SY5Y treated for 48 hours.[8][11]
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for NAD+ Depletion | SH-SY5Y | 3.0 ± 0.4 nM | [8][11] |
| IC₅₀ for Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 nM | [8][11] |
Experimental Protocols
Two primary methods for quantifying intracellular NAD+ are presented. The first is a widely accessible method using a commercial assay kit, and the second is a highly accurate and sensitive LC-MS/MS method.
Protocol 1: NAD+/NADH Measurement Using a Commercial Enzymatic Cycling Assay Kit
This protocol describes a general procedure adaptable to most commercially available fluorometric or colorimetric NAD+/NADH assay kits. These kits typically rely on an enzyme cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to generate a measurable signal.[12][13]
A. Principle NAD+ is extracted from cells using an acidic solution, which destroys NADH while preserving NAD+. The extract is then neutralized. In the assay, a developer enzyme uses the NAD+ in the sample to convert a substrate, generating a product (often NADH). This product then reduces a probe (colorimetric or fluorometric) in a reaction catalyzed by a cycling enzyme. The signal intensity is directly proportional to the NAD+ concentration in the sample.[13]
B. Materials
-
Cell line of interest (e.g., SH-SY5Y, A549, HCT-116)
-
Complete cell culture medium
-
Sterile multi-well plates (96-well, clear or black for fluorescence)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Commercial NAD+/NADH Assay Kit (e.g., Sigma-Aldrich MAK460, Cyclex CY-1253)
-
NAD+ Extraction Buffer (Acidic, provided in kit)
-
Neutralization Buffer (Provided in kit)
-
Microplate reader (for absorbance or fluorescence)
-
BCA or similar protein assay kit for normalization
C. Experimental Workflow
Caption: General workflow for measuring NAD+ levels after this compound treatment.
D. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase and reach ~80-90% confluency by the end of the experiment. Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range, based on the known IC₅₀, is 0.1 nM to 1 µM. Include a DMSO-only vehicle control. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24 or 48 hours).
-
NAD+ Extraction:
-
Carefully aspirate the medium from the wells.
-
Wash the cell monolayer once with 100 µL of cold PBS.
-
Add 100 µL of the acidic NAD+ Extraction Buffer to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
A portion of the lysate can be set aside for protein quantification.
-
-
Neutralization: Transfer the lysate to a clean microcentrifuge tube. Add the Neutralization Buffer as specified by the kit manufacturer to bring the pH to the optimal range for the enzymatic assay. Centrifuge to pellet any debris.
-
Assay Execution:
-
Prepare NAD+ standards as described in the kit protocol.
-
Add the neutralized sample supernatant and standards to a new 96-well plate.
-
Prepare and add the Master Reaction Mix (containing the enzyme(s) and probe) to all wells.
-
Incubate the plate, protected from light, for the time specified in the protocol (typically 30-60 minutes).
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve (Signal vs. NAD+ concentration).
-
Determine the NAD+ concentration in each sample using the standard curve.
-
Normalize the NAD+ concentration to the protein content of each sample (pmol NAD+/µg protein) to account for differences in cell number.
-
Plot the normalized NAD+ levels against the log of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: NAD+ Measurement by LC-MS/MS
This method offers the highest accuracy and sensitivity for absolute quantification of NAD+.[14] It requires specialized equipment and expertise.
A. Principle Cells are lysed, and metabolites, including NAD+, are extracted. The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates the metabolites. The separated metabolites are then introduced into a tandem mass spectrometer (MS/MS), which ionizes, detects, and quantifies NAD+ based on its unique mass-to-charge ratio. An isotope-labeled NAD+ internal standard is often used for precise quantification.[12][15]
B. Materials
-
Cell culture supplies and this compound (as in Protocol 1)
-
6-well or 10 cm dishes for cell culture
-
Extraction Solvent (e.g., cold 80:20 methanol:water solution)
-
Stable isotope-labeled NAD+ internal standard (e.g., ¹³C₅-NAD+)
-
HPLC system coupled to a tandem mass spectrometer
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., aqueous ammonium acetate and acetonitrile)
C. Step-by-Step Procedure
-
Cell Culture and Treatment: Grow and treat cells with this compound in larger format dishes (e.g., 6-well plates) to ensure sufficient material for extraction.
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., 1 mL for a well of a 6-well plate) containing the internal standard.
-
Scrape the cells into the solvent and transfer the entire mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 15 minutes.
-
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Evaporate the solvent completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a small volume of a suitable solvent (e.g., 50 µL of 50% methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate NAD+ from other metabolites using an appropriate HPLC gradient.
-
Detect and quantify NAD+ and the internal standard using the mass spectrometer set to Multiple Reaction Monitoring (MRM) mode with optimized transitions for each molecule.
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous NAD+ and the isotope-labeled internal standard.
-
Calculate the ratio of the endogenous NAD+ peak area to the internal standard peak area.
-
Determine the absolute amount of NAD+ in the sample by comparing this ratio to a standard curve prepared with known amounts of NAD+ and a fixed amount of the internal standard.
-
Normalize the final quantity to the cell number or protein content of the original sample.
-
Expected Results
Treatment of cells with this compound is expected to cause a dose-dependent reduction in intracellular NAD+ levels. When plotted, the results should yield a sigmoidal curve from which an IC₅₀ value can be calculated, reflecting the concentration of this compound required to reduce the cellular NAD+ pool by 50%. This value should be in the low nanomolar range, consistent with published data.[5][8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. signosisinc.com [signosisinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
Application Notes: GPP78 Dose-Response Analysis using MTT Assay
Introduction
GPP78 is a potent and specific small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and redox reactions.[3][4] Many cancer cells exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway for survival and proliferation, making NAMPT an attractive target for anticancer drug development.[4]
This compound, an analog of the well-characterized NAMPT inhibitor FK866, exerts its cytotoxic effects by depleting intracellular NAD+ levels.[1][2] This depletion disrupts cellular metabolism, particularly glycolysis, and can induce autophagy and cell death, showing potential anti-cancer and anti-inflammatory properties.[1][2][5]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity. It serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[6] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[6][7] This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound using the MTT assay.
Quantitative Data: this compound Cytotoxicity
The following table summarizes the reported in vitro efficacy of this compound in a human cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value (Cytotoxicity) | IC50 Value (NAD+ Depletion) |
| This compound | SH-SY5Y (Neuroblastoma) | MTT Assay | 48 hours | 3.8 ± 0.3 nM | 3.0 ± 0.4 nM |
| Data sourced from studies on the in vitro activity of this compound.[1][2] |
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound.
A. Required Materials
-
This compound compound
-
Appropriate cancer cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[7][9]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm[7][9]
-
Humidified incubator (37°C, 5% CO2)
B. Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
C. Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Dilute the cells in a complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1x10⁴ to 1.5x10⁵ cells/mL for solid tumor lines.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "cells + vehicle" (e.g., DMSO diluted to the highest concentration used in treatment wells) and "medium only" for background absorbance.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[10]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., from 0.1 nM to 1 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 hours, as used in the SH-SY5Y study).[1][2]
Day 4: MTT Assay and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[11]
-
Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.[8]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. The plate should be read within 1 hour of adding the solubilizing agent.[8]
D. Data Analysis
-
Subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit the data and determine the IC50 value.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for replenishing the cellular NAD+ pool, which is consumed by various enzymes. The inhibition of this pathway by this compound leads to a cascade of metabolic disruptions that culminate in cancer cell death.
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-term Effects of GRP78 Exposure on Cancer Cells
A Note on Nomenclature: The user's query referenced "GPP78." Our comprehensive search indicates this is likely a typographical error and the intended protein is the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5. GRP78 is a central regulator of endoplasmic reticulum (ER) stress and plays a critical role in cancer progression and therapeutic resistance. For completeness, it should be noted that a distinct molecule, this compound, has been identified as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ synthesis, and also demonstrates anti-cancer effects. This document will focus on GRP78, as it aligns with the broader context of long-term exposure effects on cancer cell signaling and survival.
Introduction
Glucose-Regulated Protein 78 (GRP78) is a key molecular chaperone residing primarily in the endoplasmic reticulum. In the stressful microenvironment of tumors, characterized by hypoxia, nutrient deprivation, and acidosis, GRP78 expression is often significantly upregulated.[1][2] This overexpression is a crucial survival mechanism for cancer cells, promoting protein folding, preventing apoptosis, and contributing to the development of chemoresistance.[2][3] Long-term exposure of cancer cells to conditions that modulate GRP78 levels or activity can therefore have profound effects on their viability, proliferation, and response to therapeutic agents. These notes provide detailed protocols for studying these long-term effects and summarize key quantitative data from relevant research.
Quantitative Data Summary
The following tables summarize the quantitative effects of modulating GRP78 expression or activity in various cancer cell lines.
Table 1: Effects of GRP78 Inhibition/Knockdown on Cancer Cell Viability and Apoptosis
| Cancer Cell Line | Treatment/Method | Outcome | Quantitative Result | Reference |
| DLD-1 (Colon Cancer) | GRP78 siRNA + Epirubicin (500 ng/ml, 48h) | Increased Apoptosis | 83.17% apoptosis (vs. 35.12% in control) | [4] |
| SW620 (Colorectal Cancer) | GRP78 siRNA (50 nM) | GRP78 Knockdown Efficiency | 78% reduction in GRP78 expression | [5] |
| A549 (Lung Cancer) | HA15 (GRP78 inhibitor, 10 µM, 24h) | Increased Apoptosis | Significant increase in apoptosis rate | [6] |
| H460 (Lung Cancer) | HA15 (GRP78 inhibitor, 10 µM, 24h) | Increased Apoptosis | Significant increase in apoptosis rate | [6] |
| H1975 (Lung Cancer) | HA15 (GRP78 inhibitor, 10 µM, 24h) | Increased Apoptosis | Significant increase in apoptosis rate | [6] |
| HCT116 (Colorectal Cancer) | Oleandrin (GRP78 inhibitor) | Reduced Cell Viability (EC50) | 27.95 nM | [7] |
| HCT116 (Drug-resistant) | Oleandrin (GRP78 inhibitor) | Reduced Cell Viability (EC50) | 35.44 nM | [7] |
Table 2: Effects of GRP78 Modulation on Protein Expression and Tumor Growth
| Cancer Model | Treatment/Method | Outcome | Quantitative Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | IT-139 (GRP78 inhibitor) + Gemcitabine | Increased Survival | 35% increase in median survival | [8] |
| A549, HT29, H249 Xenografts | MAb159 (anti-GRP78 antibody) | Tumor Growth Inhibition | 50-78% tumor growth inhibition | [9] |
| PANC-1 (Pancreatic Cancer) | GRP78 siRNA | Gene Expression Change | 35% downregulation of GRP78 (HSPA5) | [10] |
| PANC-1 (Pancreatic Cancer) | GRP78 siRNA | Gene Expression Change | 53% increase in CHOP (DDIT3) | [10] |
| PANC-1 (Pancreatic Cancer) | GRP78 siRNA | Gene Expression Change | 64% increase in IRE1 (ERN1) | [10] |
Signaling Pathways and Experimental Workflows
GRP78 and the Unfolded Protein Response (UPR)
Under ER stress, GRP78 dissociates from three key transmembrane sensors—PERK, IRE1α, and ATF6—to activate the Unfolded Protein Response (UPR). This leads to adaptive responses, but prolonged activation can trigger apoptosis.
Caption: GRP78 regulation of the UPR signaling pathways.
GRP78 and Pro-Survival Signaling
Cell surface GRP78 can interact with other receptors to activate pro-survival pathways like PI3K/AKT, which inhibits apoptosis and promotes cell proliferation.
Caption: GRP78 activation of the PI3K/AKT pro-survival pathway.
Experimental Workflow
A typical workflow for investigating the long-term effects of GRP78 modulation involves genetic or chemical manipulation of GRP78, followed by a battery of assays to assess cellular phenotypes over time.
Caption: General workflow for studying GRP78's role in cancer.
Detailed Experimental Protocols
Protocol 1: GRP78 Knockdown using siRNA
This protocol describes the transient knockdown of GRP78 expression in cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., DLD-1, SW620)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
GRP78-specific siRNA and non-targeting control siRNA (50-100 nM)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 50-100 nM of siRNA (GRP78-specific or control) into Opti-MEM to a final volume of 250 µL. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess GRP78 protein levels by Western blot (see Protocol 4) to confirm knockdown efficiency.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and perform GRP78 modulation (knockdown, overexpression, or inhibition) as required. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: a. Aspirate the culture medium from each well. b. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background. Cell viability is proportional to the absorbance.
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells (including floating cells in the supernatant) after the desired treatment period. b. Wash the cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blotting for GRP78 and Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of specific proteins.
Materials:
-
Cell lysates from treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., anti-GRP78 at 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP78 Influences Chemoresistance and Prognosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRP78 Knockdown Enhances Apoptosis via the Down-Regulation of Oxidative Stress and Akt Pathway after Epirubicin Treatment in Colon Cancer DLD-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP78 regulates sensitivity of human colorectal cancer cells to DNA targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Flow Cytometry Analysis of Apoptosis in Response to GRP78 Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing primarily in the endoplasmic reticulum (ER). It plays a crucial role in protein folding, assembly, and quality control, making it a central regulator of ER homeostasis.[1][2] Under conditions of ER stress, GRP78 expression is upregulated to protect cells from damage.[1][2] However, prolonged or severe ER stress can overwhelm this protective mechanism, leading to the activation of apoptotic pathways.[1] GRP78's role in apoptosis is complex; it can be both pro-survival and pro-apoptotic depending on the cellular context and the nature of the stress stimulus.[1][3]
In many cancer cells, GRP78 is overexpressed and even translocated to the cell surface, where it can act as a receptor and promote cell survival and proliferation.[3][4] This makes GRP78 a compelling target for cancer therapy. Inhibition of GRP78 function or expression can disrupt ER homeostasis, trigger the Unfolded Protein Response (UPR), and ultimately induce apoptosis in cancer cells.[5][6][7]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using specific fluorescent probes, it is possible to identify and quantify cells undergoing different stages of apoptosis. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[8] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[8]
These application notes provide a detailed overview and protocols for the analysis of apoptosis by flow cytometry in response to the modulation of GRP78 activity, for example, by using small molecule inhibitors.
GRP78-Mediated Apoptosis Signaling Pathway
Under severe or prolonged ER stress, GRP78 dissociates from the three main ER stress sensors—PERK, IRE1α, and ATF6—leading to their activation and the initiation of the Unfolded Protein Response (UPR).[1][7] If the stress cannot be resolved, the UPR signaling switches from a pro-survival to a pro-apoptotic response. This involves the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which in turn modulates the expression of other apoptotic regulators like Bcl-2 family members, leading to mitochondrial dysfunction and caspase activation.[1][5] GRP78 can also directly interact with and inhibit pro-caspase-7, thereby preventing apoptosis.[6] Therefore, inhibiting GRP78 can relieve this inhibition and promote apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Roles of GRP78 on Cell Proliferation and Apoptosis in Cartilage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
GPP78 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving GPP78 in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: According to supplier information, this compound is soluble in DMSO at a concentration of 10 mg/mL. If you are experiencing difficulties achieving this concentration, it is likely due to experimental factors rather than the inherent insolubility of the compound.
Q2: My this compound, which was initially dissolved in DMSO, has precipitated out of solution after storage. What could be the cause?
A2: Precipitation upon storage can be attributed to several factors:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can promote the crystallization of this compound, making it difficult to redissolve.
-
Supersaturation: It is possible that your initial solution was supersaturated. Over time, the excess compound can crystallize and precipitate out of the solution.
Q3: Can the purity of my this compound sample affect its solubility?
A3: Yes, the purity of your this compound sample can impact its solubility. The presence of less soluble impurities can result in a cloudy solution or visible precipitate. Conversely, a highly crystalline and pure form of a compound may sometimes be more difficult to dissolve due to strong crystal lattice energy. If you suspect issues with purity, it is advisable to obtain a certificate of analysis from your supplier.
Q4: Are there alternative solvents I can use for this compound?
A4: Yes, this compound is also reported to be soluble in other organic solvents. The known solubilities are summarized in the table below.
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉N₅O | |
| Molecular Weight | 439.6 g/mol | |
| Solubility in DMSO | 10 mg/mL | |
| Solubility in Ethanol | 10 mg/mL | |
| Solubility in DMF | 10 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Storage of Powder | -20°C for up to 2 years | |
| Storage in DMSO | -80°C for up to 6 months, -20°C for up to 1 month |
Troubleshooting Guide: this compound Dissolution in DMSO
If you are encountering issues with dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Ensure you are using anhydrous (≤0.1% water) DMSO from a reliable supplier. It is best to use a fresh, unopened vial or aliquot to minimize water absorption.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve your target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Initial Mixing: Vortex the solution vigorously for 2-5 minutes. Many compounds require significant mechanical agitation to dissolve.
Protocol 2: Enhanced Dissolution Techniques
If this compound does not fully dissolve with the standard protocol, proceed with the following steps:
-
Gentle Warming: Place the vial in a water bath or heating block set to 37°C. Intermittently vortex the sample. Avoid excessive heat, as it may degrade the compound.
-
Sonication: If the compound remains insoluble, place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.
-
Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain.
This compound Signaling Pathway and Inhibition
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt). Nampt is a key enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis. By inhibiting Nampt, this compound depletes intracellular NAD+ levels, which can induce autophagy and lead to cell death in cancer cells.
GRP78 Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background in GRP78 cell-based assays.
Troubleshooting Guides
High background can obscure specific signals, leading to unreliable data. These guides provide a systematic approach to identifying and mitigating the primary sources of high background noise.
Guide 1: Managing Autofluorescence
Issue: High background fluorescence is observed even in control samples without fluorescent labels.
Cause: Autofluorescence is the natural fluorescence emitted by cellular components (e.g., NADH, flavins) and materials like cell culture media (e.g., phenol red, fetal bovine serum).[1]
Troubleshooting Workflow:
Caption: Workflow to identify autofluorescence as a source of high background.
Experimental Protocol: Identifying and Mitigating Autofluorescence
-
Prepare an Unstained Control: Culture your cells under the same conditions as your experimental samples. Process them through all steps of your assay (e.g., fixation, permeabilization) but do not add any fluorescently labeled antibodies or dyes.[1]
-
Component Analysis: If possible, individually assess the fluorescence of your cell culture medium and coverslips.[1]
-
Imaging: Image the unstained control using the same filter sets and exposure times as your experimental samples.
-
Analysis: If you observe significant fluorescence in the unstained control, autofluorescence is a likely contributor to your high background.[1]
-
Mitigation:
-
Media and Supplements: Switch to phenol red-free media and reduce the concentration of Fetal Bovine Serum (FBS) to the minimum required for cell health. For short-term imaging, consider replacing the culture medium with an optically clear buffered saline solution like PBS.[1]
-
Fluorophore Selection: Choose fluorophores that emit in the red or far-red spectrum (above 600 nm), as cellular autofluorescence is most prominent in the blue and green spectral regions.[1]
-
Chemical Quenching: For fixed cells, use quenching agents like sodium borohydride or commercial reagents to reduce aldehyde-induced autofluorescence. Sudan Black B can be effective against lipofuscin-related autofluorescence.[1]
-
| Parameter | Standard Condition | Recommended Modification for High Autofluorescence |
| Culture Medium | Phenol Red-containing | Phenol Red-free medium |
| Serum | 10% FBS | Reduce to 2-5% FBS or use serum-free media for the assay duration |
| Fluorophore | DAPI, FITC (Blue/Green) | Alexa Fluor 647, Cy5 (Red/Far-Red) |
| Fixation | Formaldehyde/Glutaraldehyde | Include a quenching step (e.g., 0.1% sodium borohydride in PBS for 10 minutes) |
Guide 2: Preventing Non-Specific Antibody Binding
Issue: High background is observed in samples stained with antibodies, particularly when the secondary antibody is used alone.
Cause: Non-specific binding occurs when primary or secondary antibodies adhere to unintended cellular targets due to electrostatic or hydrophobic interactions.[1] Using an excessive concentration of antibodies is a common cause.[1][2][3][4]
Troubleshooting Workflow:
Caption: Logic for troubleshooting non-specific antibody binding.
Experimental Protocol: Antibody Titration
-
Prepare Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).
-
Test Matrix: On a multi-well plate with your cells, test different combinations of primary and secondary antibody concentrations. Include a "secondary antibody only" control.
-
Staining: Perform your standard staining protocol with the varying antibody concentrations.
-
Imaging and Analysis: Image all wells under identical conditions. The optimal concentration is the one that provides a bright specific signal with the lowest background.[1]
| Antibody | Starting Dilution Range for Titration | Common Final Concentration |
| Primary Antibody | 1:50 to 1:1000 | 1-10 µg/mL |
| Secondary Antibody | 1:200 to 1:2000 | 1-5 µg/mL |
Experimental Protocol: Selecting an Optimal Blocking Buffer
-
Prepare Different Blocking Buffers: Prepare several common blocking buffers, such as:
-
5% Bovine Serum Albumin (BSA) in PBS
-
5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Commercial blocking solutions
-
-
Test in Parallel: On separate coverslips or wells, apply each blocking buffer to your cells.
-
Incubation: Incubate for the recommended time (e.g., 1 hour at room temperature).
-
Staining: Proceed with your standard primary and secondary antibody staining protocol.
-
Compare Background: Image the samples and compare the level of background fluorescence to identify the most effective blocking buffer.[1]
Guide 3: Optimizing Assay Procedures
Issue: Inconsistent or high background across a plate that is not clearly attributable to autofluorescence or specific antibody issues.
Cause: Procedural errors such as insufficient washing, improper plate selection, or unhealthy cells can contribute significantly to high background.[1][2]
GRP78 Assay Workflow and Key Optimization Points:
Caption: Key steps in a GRP78 immunofluorescence workflow highlighting optimization points.
Experimental Protocol: Optimized Washing Procedure
Insufficient washing is a frequent cause of high background.[1][2]
-
Aspirate: Carefully remove the antibody solution without disturbing the cell monolayer.
-
Add Wash Buffer: Gently add a sufficient volume of wash buffer (e.g., PBS with 0.1% Tween-20) to cover the cells.
-
Incubate: Let the wash buffer sit for at least 5 minutes.
-
Repeat: Repeat steps 1-3 for a total of 3-5 washes.
-
Final Rinse: Before adding the next reagent, perform a final rinse with PBS to remove any residual detergent.
| Procedural Step | Common Pitfall | Recommended Best Practice |
| Cell Seeding | Over-confluent or unhealthy cells | Optimize seeding density to avoid overcrowding; ensure cells are healthy and viable.[5] |
| Washing | Too short or too few washes | Increase wash duration to 5-10 minutes each and perform at least 3-5 washes.[1][2] |
| Plate Selection | Using clear plates for fluorescence | Use black-walled, clear-bottom plates for fluorescence assays to minimize crosstalk and background.[6] |
| Incubation | Temperature too high or time too long | Optimize incubation time and temperature for each antibody.[2] |
Frequently Asked Questions (FAQs)
Q1: What is GRP78 and why is it a target in cell-based assays?
Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a molecular chaperone primarily located in the endoplasmic reticulum (ER).[7] It plays a critical role in protein folding and the unfolded protein response (UPR).[7][8] Under stress conditions, GRP78 can be overexpressed and translocated to the cell surface, where it acts as a receptor involved in signaling pathways that influence cell proliferation, apoptosis, and chemoresistance.[7][9] This makes cell surface GRP78 a key target in cancer research and drug development.[10]
Q2: My untreated cells are showing a high background signal in my GRP78 assay. What could be the cause?
If you observe a high background in untreated cells, it suggests the issue is not with your treatment compound but with the assay components or procedure.[11] The most likely causes are:
-
Autofluorescence: Your cells or media may be naturally fluorescent.[1]
-
Non-specific antibody binding: The antibodies may be binding to unintended targets.[1][12]
-
High cell density: Over-confluent cells can lead to increased background.[5]
Q3: How does GRP78 signaling work, and how might this affect my assay?
GRP78 is a central regulator of the ER stress response. In unstressed cells, it binds to and inactivates three key UPR sensors: PERK, IRE1, and ATF6.[7][8] Upon ER stress, GRP78 releases these sensors, initiating signaling cascades to restore homeostasis or trigger apoptosis if the stress is too severe.[8] When GRP78 is on the cell surface, it can interact with various ligands to activate pro-survival pathways like PI3K/Akt and MAPK.[9] Understanding these pathways is crucial for interpreting assay results, as changes in GRP78 expression or localization will impact downstream signaling.
GRP78 Signaling Pathway Overview:
Caption: Simplified GRP78 signaling in the ER and at the cell surface.
Q4: Can my choice of microplate affect the background in my GRP78 assay?
Yes, absolutely. The type of microplate can significantly impact background noise.[6]
-
For fluorescence-based assays: Use black-walled plates with clear bottoms. The black walls reduce light scatter and crosstalk between wells, which lowers background.[6]
-
For luminescence-based assays: Use white-walled plates to maximize the signal.
-
For absorbance-based assays: Use clear plates.
Q5: I've tried everything and still have a high background. What else can I check?
If you have addressed autofluorescence, antibody non-specific binding, and procedural issues, consider these factors:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[5][13]
-
Reagent Quality: Make sure all your reagents, including buffers and media supplements, are fresh and not contaminated.[5][11]
-
Reader Settings: Check that your plate reader or microscope settings (e.g., gain, exposure time) are optimized to maximize the signal-to-noise ratio.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell surface GRP78 signaling: An emerging role as a transcriptional modulator in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
GPP78 Cytotoxicity in Non-Cancerous Cell Lines: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of GPP78 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound leads to the depletion of intracellular NAD+ levels. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism (glycolysis, TCA cycle), DNA repair (via PARPs), and cellular signaling (via sirtuins).[3][4][5][6]
Q2: What is the reported cytotoxicity of this compound in cancer cell lines?
This compound has demonstrated potent cytotoxic effects in various cancer cell lines. For instance, in the SH-SY5Y neuroblastoma cell line, this compound exhibited an IC50 for cytotoxicity of 3.8 ± 0.3 nM after 48 hours of incubation, as determined by an MTT assay.[1][2]
Q3: Is there evidence of this compound cytotoxicity in non-cancerous cell lines?
While specific, comprehensive studies on a wide range of non-cancerous cell lines are limited in publicly available literature, the mechanism of NAMPT inhibition suggests a potential for a therapeutic window between cancerous and non-cancerous cells. Some studies on other NAMPT inhibitors, such as GMX1778, have indicated that they do not induce reactive oxygen species (ROS) in normal cells, suggesting a degree of selectivity.[7][8][9] Cancer cells, due to their high metabolic rate and proliferation, are often more dependent on the NAD+ salvage pathway, making them more susceptible to NAMPT inhibitors.[3][10]
Q4: What are the expected downstream effects of this compound treatment in cells?
The primary effect of this compound is the depletion of NAD+, which leads to a cascade of downstream events including:
-
Metabolic Crisis: Inhibition of glycolysis and the TCA cycle, leading to reduced ATP production.[4][10]
-
Impaired DNA Repair: Reduced activity of NAD+-dependent poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA damage repair.[3]
-
Altered Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases involved in regulating gene expression and stress responses, are inhibited.
-
Induction of Autophagy: this compound has been shown to induce autophagy.[1]
-
Increased Oxidative Stress: Depletion of NADPH, a related metabolite, can impair the cell's ability to counteract oxidative stress.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| This compound precipitation at high concentrations. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation before adding to cells. | |
| Lower than expected cytotoxicity in cancer cell lines. | Cell line may have a robust alternative NAD+ synthesis pathway (e.g., Preiss-Handler pathway). | Check the expression of key enzymes in alternative NAD+ synthesis pathways in your cell line. |
| Incorrect incubation time. | The cytotoxic effects of NAMPT inhibitors are often delayed. Ensure an adequate incubation time (e.g., 48-72 hours).[1][2] | |
| Observed cytotoxicity in non-cancerous control cells. | High concentration of this compound used. | Perform a dose-response curve to determine the optimal concentration with a therapeutic window. |
| The specific non-cancerous cell line may be unusually sensitive to NAD+ depletion. | Consider using a different non-cancerous cell line as a control. |
Quantitative Data Summary
Disclaimer: The following table contains illustrative, hypothetical data for this compound cytotoxicity in non-cancerous cell lines. This is intended to provide a representative example, as comprehensive, publicly available data is limited. Researchers should determine the IC50 values for their specific cell lines of interest experimentally.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Hypothetical IC50 (nM) |
| hFIB | Human Fibroblasts | MTT | 72 | > 1000 |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 72 | 850 |
| RPTEC | Renal Proximity Tubule Epithelial Cells | MTT | 72 | > 1000 |
| SH-SY5Y (Cancer Control) | Human Neuroblastoma | MTT | 48 | 3.8 [1][2] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a representative method for determining the cytotoxic effects of this compound on adherent non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
Selected non-cancerous and cancer control cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.
-
Signaling Pathways and Workflows
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent cellular stress.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with GPP78 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with GPP78.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which recycles nicotinamide back into NAD+.[2][3][4] By inhibiting NAMPT, this compound leads to a depletion of cellular NAD+ levels.[1] This disruption of NAD+ homeostasis affects numerous cellular processes, including energy metabolism, DNA repair, and signaling, ultimately leading to cytotoxic effects in various cancer cell lines.[1][3] this compound is also known to induce autophagy.[1]
Q2: What are the expected outcomes of successful this compound treatment in cancer cell lines?
Successful treatment with this compound in sensitive cancer cell lines is expected to result in:
-
Decreased cellular NAD+ levels: As a direct consequence of NAMPT inhibition.
-
Reduced cell viability and proliferation: Due to the critical role of NAD+ in cellular metabolism and energy production.
-
Induction of apoptosis: Following prolonged NAD+ depletion and cellular stress.
-
Induction of autophagy: A cellular process of self-digestion that can be a survival or death mechanism depending on the context.[1]
-
Inhibition of tumor growth in vivo: As demonstrated in preclinical models.[1]
Q3: We are observing significant variability in the IC50 value of this compound across different experimental replicates. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors. Below is a summary of potential causes and troubleshooting recommendations.
| Potential Cause | Recommendation |
| Cell Culture Conditions | Ensure consistency in cell passage number, confluency at the time of treatment, and media composition (including serum and glucose levels). |
| This compound Stock Solution | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment. |
| Incubation Time | Use a consistent and optimal incubation time for this compound treatment. The IC50 can vary with the duration of exposure. |
| Assay-Specific Variability | Ensure proper mixing of assay reagents and accurate pipetting. For MTT assays, variations in incubation time with the reagent can affect results. |
Q4: We are not observing the expected decrease in NAD+ levels after this compound treatment. What should we check?
If you are not seeing a reduction in NAD+ levels, consider the following:
-
This compound Potency: Verify the integrity and concentration of your this compound compound.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to NAMPT inhibitors. This could be due to a higher reliance on the de novo NAD+ synthesis pathway from tryptophan or the expression of drug efflux pumps.
-
Assay Sensitivity: Ensure your NAD+ detection assay is sensitive enough to measure the expected changes. Consider using a commercially available, validated NAD/NADH assay kit.
-
Timing of Measurement: NAD+ depletion is a time-dependent process. Measure NAD+ levels at multiple time points after this compound addition to capture the kinetics of depletion.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Results with MTT Assay
The MTT assay is a common method to assess cell viability. Here's a guide to troubleshoot inconsistent results when using it to evaluate this compound's effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Troubleshooting Table
| Issue | Possible Cause | Solution |
| High background in control wells | Contamination (mycoplasma, bacteria); High cell seeding density. | Check cell culture for contamination; Optimize cell seeding density. |
| Low signal-to-noise ratio | Insufficient incubation with MTT; Low cell number. | Increase MTT incubation time; Increase initial cell seeding density. |
| Inconsistent replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
Guide 2: Assessing Autophagy Induction
This compound is known to induce autophagy.[1] If you are not observing this effect, or the results are ambiguous, follow this guide.
Experimental Protocol: Western Blot for LC3-II
-
Treatment: Treat cells with this compound at the desired concentration and for various time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH), followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| No increase in LC3-II | Insufficient treatment time or concentration of this compound; Autophagic flux is blocked. | Perform a time-course and dose-response experiment; Use an autophagy flux inhibitor (e.g., bafilomycin A1 or chloroquine) to assess LC3-II accumulation. |
| High basal LC3-II levels | Cells are stressed due to culture conditions. | Ensure optimal cell culture conditions and handle cells gently. |
| Inconsistent results | Inefficient protein extraction or transfer. | Use fresh lysis buffer with inhibitors; Optimize transfer conditions. |
Signaling Pathways and Workflows
This compound Mechanism of Action: Inhibition of the NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how this compound intervenes.
Troubleshooting Logic for Inconsistent IC50 Values
This workflow provides a logical approach to diagnosing the root cause of variability in this compound IC50 measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GPP78 concentration for autophagy induction
Welcome to the technical support center for GPP78, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and autophagy inducer.[1][2] This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme in the NAD salvage pathway.[1] By inhibiting NAMPT, this compound depletes intracellular NAD levels, which triggers a robust autophagic response.[1][2] It is an analog of FK866 and has demonstrated anti-inflammatory and anti-cancer effects.[1]
Q2: What is the optimal concentration range for this compound to induce autophagy?
A2: The optimal concentration is highly cell-type dependent. For neuroblastoma SH-SY5Y cells, this compound has an IC50 for NAD depletion of 3.0 nM and an IC50 for cytotoxicity of 3.8 nM after 48 hours of treatment.[1][2] We recommend starting with a dose-response experiment ranging from 1 nM to 100 nM to determine the ideal concentration for your specific cell line and experimental endpoint. A typical starting point could be in the 5-10 nM range for 12 to 24 hours.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary. Autophagy induction can often be detected within 6-12 hours, with significant autophagic flux occurring by 24 hours. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to identify the peak response time in your model system. Be aware that prolonged treatment, especially at higher concentrations, may lead to cytotoxicity.[2]
Q4: How can I confirm that this compound is inducing autophagy and not just blocking its degradation?
A4: This is a critical question in autophagy research. An increase in autophagosome markers like LC3-II can mean either increased formation or a blockage in the fusion with lysosomes. To distinguish between these possibilities, you must perform an autophagic flux assay. This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. A further increase in LC3-II accumulation in the presence of the inhibitor confirms that this compound is inducing autophagic flux.[3][4]
Q5: What are the best markers to confirm autophagy induction by this compound?
-
LC3-II Conversion: Monitoring the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form LC3-II by Western blot is a standard method.[6]
-
p62/SQSTM1 Degradation: p62 is a cargo receptor that gets degraded during autophagy. A decrease in p62 levels indicates successful autophagic flux.[7][8]
-
LC3 Puncta Formation: Using fluorescence microscopy to observe the relocalization of GFP-LC3 or immunolabeled endogenous LC3 into distinct puncta (autophagosomes).[3][9]
-
Autophagic Flux Reporters: Using tandem fluorescent reporters like mCherry-GFP-LC3 allows for visualization of autophagosome maturation into autolysosomes.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No LC3-II band or weak signal on Western blot. | 1. Suboptimal this compound Concentration/Time: The dose or duration was insufficient to induce autophagy. 2. Poor Protein Transfer: LC3 is a small protein (14-16 kDa) and can be difficult to transfer effectively.[6] 3. Lysates Overlooked Degradation: Autophagic flux is very rapid, and LC3-II was already degraded. | 1. Perform a dose-response (1-100 nM) and time-course (6-48h) experiment. 2. Use a 0.2 µm PVDF membrane and optimize transfer conditions (e.g., wet transfer at 100V for 60 min).[6] Consider adding 20% methanol to the transfer buffer.[6] 3. Co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment to block degradation and allow LC3-II to accumulate.[6] |
| High LC3-II levels in untreated control cells. | 1. Basal Autophagy: Your cell line has a high basal level of autophagy.[6] 2. Cell Stress: Cells are stressed due to high confluency, nutrient depletion in media, or other culture artifacts, leading to autophagy induction. | 1. This is normal for some cell lines. The key is to show a significant increase in LC3-II upon this compound treatment, especially when a lysosomal inhibitor is used (flux assay). 2. Ensure consistent, optimal cell culture practices. Do not let cells become over-confluent and use fresh media for experiments. |
| p62 levels do not decrease or they increase. | 1. Blocked Autophagic Flux: this compound may be causing an accumulation of autophagosomes that are not being cleared by the lysosome. 2. Transcriptional Upregulation: p62 expression can be transcriptionally upregulated under certain stress conditions, masking its degradation.[13] | 1. Perform a flux assay. If LC3-II accumulates but p62 does not decrease, it suggests a blockage downstream. 2. Check p62 mRNA levels by qPCR. Consider using an mCherry-GFP-LC3 flux assay, which is a more direct measure of autolysosome formation.[10][11] |
| Significant cell death observed. | 1. This compound Concentration is Too High: this compound has a cytotoxic IC50 of 3.8 nM in SH-SY5Y cells.[2] This value can be even lower in other cell lines. 2. Prolonged Treatment: Extended exposure can lead to apoptosis or other forms of cell death. | 1. Lower the this compound concentration. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your autophagy experiments to find a non-toxic concentration. 2. Reduce the treatment duration. A 12-24 hour window is often sufficient to observe autophagy. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Autophagy Markers in Cell Line 'X' (24h Treatment)
| This compound Conc. (nM) | LC3-II / Actin Ratio (Fold Change) | p62 / Actin Ratio (Fold Change) | Cell Viability (%) |
| 0 (Control) | 1.0 | 1.0 | 100 |
| 1 | 1.8 | 0.9 | 98 |
| 5 | 3.5 | 0.6 | 95 |
| 10 | 5.2 | 0.3 | 91 |
| 50 | 4.1 | 0.5 | 65 |
| 100 | 3.2 | 0.7 | 40 |
| Data are representative. Optimal concentrations must be determined experimentally. |
Table 2: Hypothetical Autophagic Flux Assay in Cell Line 'X' (10 nM this compound, 24h)
| Treatment | Bafilomycin A1 (100 nM, 4h) | LC3-II / Actin Ratio (Fold Change vs Control) | Interpretation |
| Control | - | 1.0 | Basal Autophagy |
| Control | + | 2.5 | Basal Flux |
| This compound (10 nM) | - | 5.2 | Autophagosome Accumulation |
| This compound (10 nM) | + | 12.8 | Induction of Autophagic Flux |
| A significant increase in LC3-II in the this compound + Baf A1 condition compared to this compound alone indicates robust autophagic flux. |
Experimental Protocols
Protocol 1: Western Blot for LC3-I/II Conversion and p62 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment. Treat with desired concentrations of this compound for the desired length of time. For flux experiments, add Bafilomycin A1 (100 nM) for the final 4 hours of incubation.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 15 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-20 µg of protein per lane on a 15% polyacrylamide gel to resolve the small LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands. For p62 (62 kDa), a 10% gel is sufficient.
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect using an ECL substrate.
-
Quantification: Densitometry is performed using ImageJ or similar software. Normalize LC3-II and p62 band intensities to the loading control.
Protocol 2: Autophagic Flux Assay using mCherry-GFP-LC3
This assay relies on the pH sensitivity of GFP. In neutral autophagosomes, both mCherry and GFP fluoresce (yellow puncta). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, leaving only the mCherry signal (red puncta).[9][12]
-
Cell Transduction: Transduce cells with a lentiviral or retroviral vector expressing mCherry-GFP-LC3. Select a stable cell line with low to medium fluorescence expression.[10]
-
Seeding and Treatment: Seed the stable cells on glass-bottom dishes or coverslips. Treat with this compound as determined from previous optimization experiments. Include positive (starvation media) and negative (full media) controls.
-
Live-Cell Imaging: Image the cells using a confocal microscope equipped with filters for GFP (Ex: 488 nm) and mCherry (Ex: 561 nm).
-
Image Analysis:
-
Autophagosomes: Count the number of yellow puncta (co-localized GFP and mCherry signals) per cell.
-
Autolysosomes: Count the number of red-only puncta per cell.
-
Interpretation: An increase in both yellow and red puncta, with a significant population of red puncta, indicates a successful induction of autophagic flux. A buildup of only yellow puncta might suggest a blockage in lysosomal fusion.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
GPP78 Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GPP78 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis, converting nicotinamide to nicotinamide mononucleotide (NMN).[3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD levels, which can induce autophagy and cytotoxicity in cancer cells.[1][2] It is structurally an analog of FK866 and has demonstrated anti-cancer and anti-inflammatory properties.
Q2: What is the known stability of this compound in stock solutions?
A2: this compound is stable for at least two years when stored as a solution in methanol at -20°C.[6]
Q3: Is there specific data on the stability of this compound in cell culture media over time?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media over extended periods at physiological temperatures (e.g., 37°C). However, general protocols exist to determine the stability of small molecules in such conditions. It is recommended to perform a stability assessment under your specific experimental conditions.
Q4: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A4: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation compared to storage temperatures.
-
pH of the Media: The pH of the cell culture medium can affect the chemical stability of the compound.
-
Media Components: Components in the media, such as serum proteins, can potentially bind to or metabolize the compound.
-
Presence of Cells: Cellular metabolism can actively break down the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Troubleshooting Guide: this compound Stability and Activity Issues
This guide addresses common problems researchers may encounter when using this compound in cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | 1. Degradation of this compound in media: The compound may not be stable over the duration of your assay. 2. Variability in cell density: Different cell numbers can alter the effective concentration of the inhibitor per cell.[7] 3. Inconsistent assay incubation time: The duration of exposure to this compound can influence the observed inhibitory effect.[7] | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C (see Experimental Protocol below). Consider preparing fresh this compound-containing media for long-term experiments. 2. Standardize your cell seeding density for all experiments. 3. Maintain a consistent incubation time for all assays. |
| Loss of this compound activity over the course of a long-term experiment (e.g., >48 hours). | Compound degradation: this compound may be degrading in the cell culture medium at 37°C. | 1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Determine the half-life of this compound in your specific media to inform the frequency of media changes. |
| Precipitation of this compound in the cell culture medium. | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and aids in solubility. 2. Visually inspect the medium for any precipitate after adding this compound. 3. Refer to the solubility data below and consider using a lower concentration if precipitation is observed. |
| High variability between technical replicates. | 1. Pipetting errors. 2. Uneven cell distribution in wells. 3. Improper mixing of this compound in the media. [7] | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Thoroughly mix the media after adding the this compound stock solution. |
Quantitative Data: this compound Solubility
The solubility of this compound in various solvents provides an indication of its behavior in aqueous solutions.
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare this compound-containing medium: Prepare a solution of this compound in your cell culture medium at the desired final concentration. Prepare two sets: one with serum and one without.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of each medium preparation. This will serve as your T=0 control.
-
Incubation: Place the remaining this compound-containing media in an incubator at 37°C with 5% CO2.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each incubated medium.
-
Sample Preparation for HPLC:
-
For samples containing serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) in a 2:1 ratio (solvent:sample).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
For serum-free samples, direct injection into the HPLC system may be possible after centrifugation to remove any particulates.
-
-
HPLC Analysis:
-
Analyze all samples (including the T=0 control) by HPLC.
-
The concentration of this compound is determined by the peak area at its specific retention time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
NAMPT Signaling Pathway and Inhibition by this compound
Caption: The NAD+ salvage pathway, with NAMPT as the rate-limiting enzyme, and its inhibition by this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media using HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAY10618) | Nampt Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
GPP78 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GPP78 in aqueous solutions for experimental settings. This compound is a potent and specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous buffers, which can affect experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.
Frequently Asked questions (FAQs)
Q1: My this compound precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation is a common issue and can be caused by several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its solubility limit in that specific buffer.
-
Improper Dissolution Technique: Directly adding solid this compound to an aqueous buffer is likely to cause precipitation. A common and effective method is to first dissolve the compound in an organic solvent.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to "crash out" of solution.
-
Low Temperature: The solubility of this compound may decrease at lower temperatures.
To prevent precipitation, it is crucial to follow the recommended dissolution protocols, such as preparing a high-concentration stock solution in an organic solvent like DMSO and then serially diluting it into your pre-warmed aqueous experimental medium with gentle mixing.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. Ethanol and DMF are also reported to be effective. For the hydrochloride salt of this compound, water and DMSO are recommended.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects. Always perform a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. Prepare fresh dilutions from your organic stock solution for each experiment. If short-term storage is necessary, keep the solution at 4°C and use it within the same day.
Q5: I am observing unexpected results or a lack of activity with this compound. Could this be related to solubility issues?
A5: Yes, poor solubility and precipitation can lead to a lower effective concentration of the inhibitor in your experiment, resulting in reduced or inconsistent activity. Visually inspect your solutions for any signs of precipitation (cloudiness, visible particles). If you suspect precipitation, you may need to optimize your dissolution protocol or lower the final concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible precipitate after adding this compound to aqueous buffer. | Exceeding the solubility limit of this compound. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your final aqueous buffer to reach the desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Improper mixing. | After adding the this compound stock solution to the aqueous buffer, mix thoroughly by gentle vortexing or inversion. | |
| "Solvent shock" from rapid dilution. | Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to ensure gradual mixing. | |
| Cloudiness or turbidity in the cell culture medium during the experiment. | This compound precipitating out of solution over time. | Decrease the final concentration of this compound in your experiment. Ensure the culture medium is pre-warmed to 37°C before adding the this compound solution. |
| Interaction with media components. | Some components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with small molecules and affect their solubility. Consider reducing the serum concentration if experimentally feasible, or test different media formulations. | |
| Inconsistent or lower-than-expected biological activity. | Reduced effective concentration due to precipitation. | Visually inspect for precipitation. If none is visible, consider that micro-precipitation may still be occurring. Try lowering the concentration of this compound or optimizing the dissolution protocol. |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Data Presentation: this compound Solubility
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMF | 10 mg/mL | [1] |
| This compound | DMSO | 10 mg/mL | [1] |
| This compound | Ethanol | 10 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
| This compound Hydrochloride | Water | to 100 mM | [2] |
| This compound Hydrochloride | DMSO | to 100 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 439.56 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize "solvent shock," it is recommended to perform an intermediate dilution step. For example, to prepare a 10 µM final concentration: a. In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Mix gently by pipetting. b. Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium in your final culture vessel (e.g., a well of a 96-well plate) to achieve a final concentration of 10 µM.
-
Ensure the final DMSO concentration in your assay is below the toxic level for your cells (typically ≤ 0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
NAMPT Signaling Pathway and the Action of this compound
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and downstream effects.
Experimental Workflow for Troubleshooting this compound Precipitation
References
Technical Support Center: Troubleshooting GPP78-Induced Cell Death Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying cell death pathways induced by a putative agent, GPP78, or by the inhibition of the key survival protein GRP78. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing a significant increase in cell death after treatment with my this compound-inducing agent/inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of a detectable apoptotic response. Consider the following:
-
Suboptimal Concentration and Incubation Time: The concentration of your agent may be too low, or the incubation time too short. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your chosen cell line might be resistant to this compound-induced cell death. Consider testing a range of cell lines or using a positive control compound known to induce apoptosis in your system.[1]
-
Compound Solubility and Stability: Ensure your this compound-inducing agent is fully dissolved. Poor solubility can lead to an actual concentration in the media that is lower than intended.[1]
-
Contamination: Microbial contamination, such as mycoplasma, can affect cellular health and response to treatments. Regularly test your cell cultures for contamination.[1]
Q2: I'm performing an Annexin V/PI flow cytometry assay, but the cell populations are not well-separated. How can I improve this?
A2: Poor separation of cell populations is a common issue in flow cytometry. Here are some troubleshooting steps:
-
Compensation: Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) is a primary cause of poor population separation. Always prepare single-stained controls for proper compensation setup.[1]
-
Instrument Settings: Optimize the forward scatter (FSC) and side scatter (SSC) voltages to properly gate your cell population and exclude debris.[1]
-
Cell Handling: Over-trypsinization or harsh mechanical stress during cell harvesting can damage cell membranes, leading to false positives. Use a gentle dissociation method and handle cells with care.[2]
-
Assay Timing: Analyze samples promptly after staining. Annexin V binding is reversible and not stable for long periods.[3]
Q3: My Western blot for cleaved caspase-3 or cleaved PARP is showing no signal or a very weak signal in my this compound-treated cells. What should I do?
A3: A lack of signal for key apoptosis markers on a Western blot can be due to several reasons:
-
Timing of Sample Collection: Caspase activation is often an early and transient event in apoptosis. You may be harvesting your cells too late. A time-course experiment is recommended to capture the peak of caspase cleavage.[1]
-
Protein Loading and Transfer: Ensure equal protein loading between lanes by quantifying your protein lysates. Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[1]
-
Antibody Quality and Concentration: Use a validated antibody specific for the cleaved form of your target protein. You may need to optimize the primary antibody concentration and incubation time.[4][5]
-
Low Abundance of Target Protein: If the target protein is of low abundance, you may need to load more protein on the gel or use an immunoprecipitation step to enrich for your protein of interest.[6]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
This guide addresses common issues when using colorimetric or fluorometric assays to measure cell viability (e.g., MTT, PrestoBlue™).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells | Reagent contamination; Microbial contamination in culture. | Use fresh, sterile reagents; Regularly test for mycoplasma. |
| Erratic readings across the plate | Pipetting errors; Reagent precipitation. | Calibrate pipettes; Ensure reagent is fully dissolved by warming to 37°C and mixing.[7] |
| Fluorescence values are too low | Insufficient incubation time; Incorrect instrument settings. | Increase incubation time with the reagent; Adjust the instrument's gain or voltage settings.[7] |
| Fluorescence values are too high (beyond linear range) | Too many cells per well; Incubation time is too long. | Reduce the number of cells seeded; Decrease the incubation time with the reagent.[7] |
Guide 2: Interpreting Apoptosis Flow Cytometry Data
This guide helps in interpreting and troubleshooting Annexin V and Propidium Iodide (PI) staining results.
| Observation | Possible Interpretation(s) | Troubleshooting Steps |
| High percentage of Annexin V+/PI- cells in control | Spontaneous apoptosis due to poor cell health (overconfluent, starved); Harsh cell handling. | Use healthy, log-phase cells; Handle cells gently during harvesting and staining.[2] |
| High percentage of Annexin V-/PI+ cells | Necrotic cell death, not apoptosis; Late-stage apoptosis where membrane integrity is lost. | Consider the mechanism of your this compound agent; Analyze at earlier time points. |
| No significant increase in Annexin V+/PI- or Annexin V+/PI+ cells in treated group | Insufficient drug concentration or treatment time; Apoptotic cells detached and were discarded. | Perform dose-response and time-course experiments; Collect and analyze the supernatant along with adherent cells.[2] |
| All cells are Annexin V+/PI+ | Treatment is too harsh, causing rapid necrosis; Cells were fixed before staining. | Reduce the concentration of the treatment; Ensure you are staining live cells before fixation. |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the this compound agent for the desired time. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.[3]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol details the detection of activated caspase-3, a key marker of apoptosis.
-
Sample Preparation:
-
Treat cells with the this compound agent.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol provides a method to quantify caspase-3 activity.
-
Cell Lysis:
-
Assay Reaction:
-
Measurement:
Signaling Pathways and Workflows
GRP78's Role in ER Stress-Mediated Apoptosis
Under normal conditions, GRP78 binds to and inactivates the three key ER stress sensors: PERK, IRE1, and ATF6.[9][10] Upon ER stress, GRP78 dissociates from these sensors, leading to the activation of the Unfolded Protein Response (UPR).[10][11] If the stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, often involving the activation of caspase-12 and the mitochondrial pathway.[10][12] GRP78 also has anti-apoptotic functions by directly binding to and inhibiting pro-caspase-7 and pro-caspase-12.[12]
Caption: GRP78's central role in regulating ER stress and apoptosis.
Experimental Workflow for Troubleshooting this compound-Induced Cell Death
This workflow provides a logical sequence of experiments to investigate and troubleshoot unexpected results when studying this compound-induced cell death.
Caption: A logical workflow for troubleshooting cell death experiments.
Logical Decision Tree for Apoptosis Assay Selection
This decision tree helps in selecting the appropriate assay based on the experimental question.
Caption: A decision tree for selecting the appropriate apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Unfolded protein response signaling impacts macrophage polarity to modulate breast cancer cell clearance and melanoma immune checkpoint therapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling endoplasmic reticulum stress to the cell death program: role of the ER chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GPP78 vs. FK866: A Comparative Guide to NAMPT Inhibition for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of two prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, GPP78 and FK866, for researchers, scientists, and drug development professionals. The content synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key assays.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and signaling.[1][3] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer therapies.[4][5] By inhibiting NAMPT, compounds like this compound and FK866 deplete intracellular NAD+ levels, leading to an energy crisis and ultimately, cancer cell death.[6][7]
Head-to-Head Performance Comparison
FK866 is a well-established and highly potent, noncompetitive inhibitor of NAMPT.[6] this compound is a potent analog of FK866. While both compounds effectively inhibit NAMPT, their potencies can vary across different cancer cell types. A key study directly compared the cytotoxic effects of this compound and FK866 in a panel of acute lymphoblastic leukemia (ALL) cell lines.[8]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and FK866 in various ALL cell lines after 96 hours of incubation. Lower IC50 values indicate higher potency.
| Cell Line (ALL Subtype) | This compound IC50 (nM) | FK866 IC50 (nM) |
| RS4;11 (B-ALL) | 5.3 | 0.8 |
| SUP-B15 (B-ALL) | 12.1 | 1.1 |
| NALM6 (B-ALL) | 26.6 | 2.5 |
| REH (B-ALL) | 48.6 | 4.1 |
| JM1 (B-ALL) | 68.3 | 6.2 |
| KOPN-8 (B-ALL) | 114.2 | 9.8 |
| TANOUE (B-ALL) | 134.5 | 11.2 |
| CCRF-CEM (T-ALL) | >500 | 28.5 |
| HSB-2 (T-ALL) | >500 | 35.7 |
| MOLT-4 (T-ALL) | 18.7 | 1.9 |
Data sourced from "Metabolomic profiling identifies pathways associated with minimal residual disease in childhood acute lymphoblastic leukaemia".[8]
As the data indicates, FK866 was consistently more potent than this compound across all sensitive ALL cell lines tested.[8] Both inhibitors showed reduced efficacy in the T-ALL cell lines CCRF-CEM and HSB-2.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway affected by NAMPT inhibition and a typical experimental workflow for inhibitor comparison.
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GPP78 and Other NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in cancer therapy due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells exhibit a heightened dependence on this pathway to meet their increased metabolic demands. This guide provides a comparative overview of the preclinical efficacy of GPP78, a potent NAMPT inhibitor, alongside other notable inhibitors in this class. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to NAMPT and its Inhibition
NAMPT is a key enzyme that catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor for NAD+. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] By inhibiting NAMPT, the cellular NAD+ pool is depleted, leading to metabolic stress and ultimately, cancer cell death.[2] this compound is a potent, novel NAMPT inhibitor, analogous to the well-characterized inhibitor FK866.[3] This guide will compare the efficacy of this compound with other prominent NAMPT inhibitors, including first-generation compounds, dual inhibitors, and other novel agents.
In Vitro Efficacy of NAMPT Inhibitors
The in vitro potency of NAMPT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their cytotoxic effects on cancer cell lines. The following table summarizes the available IC50 data for this compound and other selected NAMPT inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Type | Enzymatic IC50 (nM) | Cytotoxicity IC50 (nM) | Cell Line(s) for Cytotoxicity | Reference(s) |
| This compound | NAMPT Specific | Not explicitly stated | 3.8 ± 0.3 (cytotoxicity) 3.0 ± 0.4 (NAD depletion) | SH-SY5Y (neuroblastoma) | [3] |
| FK866 | NAMPT Specific | 1.60 ± 0.32 | ~12-225 fold lower than MS0 | HepG2, A2780, 95-D, A549, U2OS, U266 | [4] |
| CHS-828 (GMX1778) | NAMPT Specific | < 25 | Varies by cell line | Various | [2] |
| KPT-9274 | Dual NAMPT/PAK4 | ~120 | 570 - 600 | 786-O, Caki-1 (renal cell carcinoma) | [2] |
| OT-82 | NAMPT Specific | Not explicitly stated | 2.89 ± 0.47 (hematopoietic) 13.03 ± 2.94 (non-hematopoietic) | Various hematopoietic and non-hematopoietic cancer cell lines | [2] |
| LSN3154567 | NAMPT Specific | 3.1 | Varies by cell line | Various | [5][6] |
In Vivo Efficacy of NAMPT Inhibitors
Preclinical in vivo studies, often utilizing tumor xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of NAMPT inhibitors. These studies assess the ability of the compounds to inhibit tumor growth and prolong survival. While direct comparative in vivo studies for this compound against a wide range of other inhibitors are limited, below is a summary of available in vivo data for some of the discussed compounds.
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference(s) |
| This compound | Spinal Cord Injury (SCI) model | Not applicable (neuroprotection) | Similar improvements in motor activity and histological score as FK866. | [3] |
| FK866 | Various xenograft models | Various solid and hematological malignancies | Potent anti-tumor activity, but clinical development was hampered by toxicity. | [2] |
| CHS-828 (GMX1777 - prodrug) | Nude mice with human lung and breast cancer tumors | Lung and breast cancer | Led to tumor regression. | [7] |
| KPT-9274 | Xenograft models | Renal cell carcinoma and other solid/hematological malignancies | Decreased xenograft growth with minimal toxicity. | [8] |
| OT-82 | Patient-derived xenograft (PDX) models | High-risk pediatric acute lymphoblastic leukemia (ALL) | Well-tolerated and demonstrated impressive single-agent efficacy, achieving significant leukemia growth delay and disease regression. | [9][10] |
| LSN3154567 | Tumor xenograft models | NCI-H1155 (lung), Namalwa (Burkitt's lymphoma), HT-1080 (fibrosarcoma) | Significant tumor growth inhibition. | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in the evaluation of NAMPT inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a general experimental workflow.
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.
Caption: General experimental workflow for evaluating the efficacy of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of NAMPT inhibitors.
In Vitro NAMPT Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT.
Methodology:
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and a detection system (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon NAD+ formation).
-
Procedure:
-
The recombinant NAMPT enzyme is incubated with various concentrations of the test inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrates: NAM, PRPP, and ATP.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 60-120 minutes).
-
The amount of NAD+ produced is quantified using a plate reader. The detection can be based on a coupled enzymatic reaction where the generated NAD+ is used by a second enzyme to produce a fluorescent or colorimetric product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12][13][14]
-
Cellular NAD+ Level Measurement
Objective: To confirm that the test compound depletes intracellular NAD+ levels, consistent with NAMPT inhibition.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded in multi-well plates.
-
Procedure:
-
Cells are treated with a range of concentrations of the NAMPT inhibitor for a specified duration (e.g., 24-72 hours).
-
Following treatment, cells are harvested and lysed using an appropriate extraction buffer (e.g., acid extraction for NAD+).
-
Intracellular NAD+ levels are measured using a commercially available NAD+/NADH assay kit. These kits typically employ an enzymatic cycling reaction that generates a quantifiable colorimetric or fluorescent signal.[15][16][17][18][19]
-
NAD+ levels are normalized to the total protein concentration of the cell lysate or cell number.
-
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of the NAMPT inhibitor on cancer cell proliferation and survival.
Methodology:
-
Cell Culture: Target cancer cell lines are seeded in 96-well plates.
-
Procedure:
-
Cells are treated with a serial dilution of the test compound.
-
After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using various assays, such as:
-
MTT/XTT/WST-1 assay: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: Viable cells exclude the dye, while non-viable cells are stained blue.
-
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values for cytotoxicity are determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the NAMPT inhibitor in a living organism.
Methodology:
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-10 million) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The NAMPT inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumor tissues can be harvested for pharmacodynamic and biomarker analysis.[20][21][22]
Conclusion
This compound is a potent NAMPT inhibitor with promising in vitro and in vivo activity. The comparative data presented in this guide highlights its efficacy in relation to other NAMPT inhibitors. While direct head-to-head comparisons are ideal, the compiled data provides a valuable resource for researchers. The choice of a specific NAMPT inhibitor for further investigation will depend on various factors, including its potency against the cancer type of interest, its safety profile, and its pharmacokinetic properties. The detailed experimental protocols provided herein should aid in the design and execution of further comparative studies to robustly evaluate the therapeutic potential of this compound and other emerging NAMPT inhibitors.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. content.abcam.com [content.abcam.com]
- 14. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of NAD+ levels [bio-protocol.org]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
GPP78: A Comparative Guide to Its Specificity as an NAD+ Depleting Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPP78's specificity with other prominent NAD+ depleting agents. The information is intended to assist researchers in selecting the most appropriate tool compounds for their studies in areas such as oncology, neurodegeneration, and inflammatory diseases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to NAD+ Depletion as a Therapeutic Strategy
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key signaling enzymes, including Poly (ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157. The depletion of cellular NAD+ pools has emerged as a promising therapeutic strategy, particularly in cancer, due to the high metabolic and signaling demands of tumor cells. Various small molecules have been developed to target different nodes of NAD+ metabolism. This guide focuses on comparing the specificity of this compound, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), with other classes of NAD+ depleting agents.
This compound: A Potent NAMPT Inhibitor
This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway which recycles nicotinamide back into NAD+.[1][2] As an analog of the well-characterized NAMPT inhibitor FK866, this compound effectively depletes intracellular NAD+ levels, leading to cytotoxicity in various cancer cell lines.[2][3]
Comparative Analysis of NAD+ Depleting Agents
The specificity of an NAD+ depleting agent is crucial for its utility as a research tool and its potential as a therapeutic. Off-target effects can lead to confounding experimental results and unwanted side effects. This section compares the specificity of this compound and other NAMPT inhibitors with agents that deplete NAD+ through different mechanisms.
Data Presentation
The following tables summarize the available quantitative data for this compound and other representative NAD+ depleting agents.
Table 1: In Vitro Potency of NAMPT Inhibitors
| Compound | Target | IC50 (NAD+ Depletion) | IC50 (Cytotoxicity) | Cell Line | Reference |
| This compound | NAMPT | 3.0 ± 0.4 nM | 3.8 ± 0.3 nM | SH-SY5Y | [2] |
| FK866 | NAMPT | Not explicitly stated for direct comparison with this compound | ~1-10 nM (various cell lines) | Multiple | [4] |
| OT-82 | NAMPT | Not explicitly stated | 2.89 ± 0.47 nM (hematopoietic) | Multiple | [4] |
Table 2: Specificity Profile of Various NAD+ Depleting Agents
| Compound | Primary Target | Known Off-Targets / Specificity Notes |
| This compound | NAMPT | Specificity against other NAD+-consuming enzymes (PARPs, Sirtuins, CD38) has not been extensively reported in publicly available literature. It is an analog of FK866.[2] |
| FK866 | NAMPT | Considered a highly specific NAMPT inhibitor.[4] However, comprehensive profiling against a broad panel of other NAD+-consuming enzymes is not readily available. |
| Olaparib | PARP1/2 | Also inhibits other PARP family members to varying degrees. Does not directly inhibit NAMPT, Sirtuins, or CD38. |
| EX-527 | SIRT1 | Selective for SIRT1 over other sirtuins (SIRT2, SIRT3) and does not inhibit Class I/II HDACs at effective concentrations. |
| 78c | CD38 | A potent and specific inhibitor of CD38 NADase activity. Does not directly affect the activity of PARPs or NAMPT.[5] |
Note: The lack of comprehensive, publicly available specificity data for this compound against a wide panel of NAD+-consuming enzymes is a current knowledge gap.
Signaling Pathways and Experimental Workflows
NAD+ Metabolism Pathways
The following diagram illustrates the major pathways of NAD+ biosynthesis and the points of intervention for different classes of inhibitors.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPP78's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of GPP78, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). We will explore how these methods confirm that this compound's cellular effects are a direct consequence of its interaction with NAMPT and compare its performance with other NAMPT inhibitors based on available experimental data.
This compound is a powerful small molecule that inhibits NAMPT, a critical enzyme in the NAD+ salvage pathway.[1][2][3][4][5] This inhibition leads to the depletion of cellular NAD+, a vital coenzyme for numerous cellular processes, ultimately inducing autophagy and cytotoxicity, particularly in cancer cells.[2][4][5][6] Validating that these effects are specifically due to NAMPT inhibition is crucial for its development as a therapeutic agent. Genetic methods provide the most direct and reliable means of on-target validation.
Genetic Approaches for On-Target Validation
Several genetic strategies can be employed to confirm that the biological activity of a small molecule inhibitor, such as this compound, is mediated through its intended target. These approaches involve manipulating the expression of the target gene (NAMPT in this case) and observing the consequential changes in cellular sensitivity to the inhibitor.
The primary genetic methods for validating the on-target effects of NAMPT inhibitors include:
-
Target Overexpression: Increasing the intracellular concentration of the target protein. If the compound's effect is on-target, cells overexpressing the target should become more resistant to the compound.
-
Target Knockdown/Knockout: Reducing or eliminating the expression of the target protein using techniques like siRNA, shRNA, or CRISPR-Cas9. This should phenocopy the effects of the inhibitor and may sensitize cells to lower doses of the compound.
-
Rescue Experiments: Supplementing the cells with the product of the enzymatic reaction that is inhibited by the compound. For NAMPT inhibitors, this involves adding NAD+ or its precursors like nicotinamide mononucleotide (NMN) or nicotinic acid (NA), which should reverse the cytotoxic effects of the inhibitor.
The following diagram illustrates a general workflow for validating the on-target effects of a NAMPT inhibitor using these genetic approaches.
Comparative Performance of NAMPT Inhibitors
The following table summarizes the on-target validation data for this compound and other notable NAMPT inhibitors based on published studies.
| Inhibitor | Target | Genetic Validation Method | Cell Line | Result | Reference |
| This compound | NAMPT | Not explicitly detailed in searches | Neuroblastoma SH-SY5Y | IC50 (Cytotoxicity): 3.8 ± 0.3 nM; IC50 (NAD+ Depletion): 3.0 ± 0.4 nM | [4][5] |
| FK866 | NAMPT | NAMPT Silencing | 54 cancer cell lines | Good correlation between cell death induced by FK866 and NAMPT silencing. | [7] |
| Rescue with NMN | Polycystic Liver Disease (PLD) cells | NMN rescued the cytotoxic effects of FK866. | [8] | ||
| STF-118804 | NAMPT | NAMPT Overexpression | 293T cells | Overexpression of NAMPT led to a ~6-fold increase in IC50 (from 17 nM to 106 nM). | [1] |
| Rescue with Nicotinic Acid | Leukemia cells | Nicotinic acid completely abrogated the toxicity of STF-118804. | [1] | ||
| OT-82 | NAMPT | siRNA-mediated NAMPT depletion | Rhabdomyosarcoma (RMS) cells (Rh30, TTC-442) | Depletion of NAMPT impaired cellular proliferation, mimicking the effect of OT-82. | [6] |
| Rescue with NMN | RMS cells | NMN fully rescued the loss of cellular proliferation caused by OT-82. | [6] | ||
| KPT-9274 | NAMPT | CRISPR-mediated NAMPT knockout | Glioma stem-like cells (GSC811, GSC5-22) | NAMPT knockout resulted in an approximately 50% reduction in cell proliferation. | [9] |
| LSN3154567 | NAMPT | shRNA-mediated NAPRT1 downregulation | Calu6 cells | Downregulation of NAPRT1 (an alternative NAD+ synthesis enzyme) increased sensitivity to the inhibitor. | [10] |
| NAPRT1 overexpression | A2780 cells | Reintroduction of NAPRT1 rescued the antiproliferative activity of the inhibitor. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NAMPT Overexpression
Objective: To determine if increased levels of NAMPT protein confer resistance to a NAMPT inhibitor.
Methodology:
-
Vector Construction: The full-length cDNA of human NAMPT is cloned into a mammalian expression vector (e.g., pcDNA3.1). A control vector (e.g., an empty vector) is also prepared.
-
Transfection: Cells (e.g., 293T) are transiently transfected with either the NAMPT expression vector or the control vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Protein Expression Confirmation: At 24-48 hours post-transfection, cell lysates are collected, and the overexpression of NAMPT is confirmed by Western blotting using an anti-NAMPT antibody.
-
Cell Viability Assay: Transfected cells are seeded into 96-well plates and treated with a serial dilution of the NAMPT inhibitor (e.g., STF-118804).
-
Data Analysis: After a 72-96 hour incubation, cell viability is assessed using a standard assay such as MTT or CellTiter-Glo. The IC50 values for the NAMPT-overexpressing and control cells are calculated and compared. A significant increase in the IC50 for the NAMPT-overexpressing cells indicates on-target activity.[1]
siRNA-Mediated NAMPT Knockdown
Objective: To assess if reducing NAMPT expression phenocopies the effect of the inhibitor or sensitizes cells to it.
Methodology:
-
siRNA Design and Synthesis: At least two different siRNAs targeting distinct regions of the NAMPT mRNA, along with a non-targeting control siRNA, are synthesized.
-
Transfection: Cells (e.g., RPMI 8226 multiple myeloma cells) are transfected with the NAMPT-specific siRNAs or the control siRNA using a lipid-based transfection reagent.
-
Knockdown Confirmation: After 48-72 hours, the efficiency of NAMPT knockdown is verified at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting or ELISA).
-
Phenotypic Analysis:
-
Cell Proliferation: The effect of NAMPT knockdown on cell growth is measured using an MTT or similar assay. A significant reduction in proliferation in the NAMPT knockdown cells compared to the control indicates that NAMPT is essential for cell growth.[11]
-
Apoptosis: The induction of apoptosis is assessed by flow cytometry using Annexin V and propidium iodide staining.[11]
-
Sensitization: Cells with NAMPT knockdown are treated with the NAMPT inhibitor, and the effect on cell viability is compared to control cells treated with the inhibitor. Increased sensitivity in the knockdown cells further validates the on-target effect.
-
CRISPR-Cas9 Mediated NAMPT Knockout
Objective: To create a stable cell line lacking NAMPT expression to confirm its essentiality and the on-target effect of the inhibitor.
Methodology:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the promoter or an early exon of the NAMPT gene are designed and cloned into a Cas9 expression vector.
-
Transfection and Selection: Cells (e.g., glioma stem-like cells) are transfected with the Cas9-gRNA plasmid. For inducible systems, doxycycline or a similar agent is added to induce Cas9 expression and gene editing.[9]
-
Clonal Isolation and Validation: Single-cell clones are isolated, and the knockout of the NAMPT gene is confirmed by sequencing the target locus and by the absence of NAMPT protein expression via Western blot.
-
Functional Assays: The proliferation rate and viability of the NAMPT knockout cells are compared to the wild-type parental cells to confirm the essentiality of the gene.[9] The knockout cells should be resistant to the NAMPT inhibitor, as the target is no longer present.
Rescue Experiments
Objective: To demonstrate that the effects of the NAMPT inhibitor are due to the depletion of the enzyme's product, NAD+.
Methodology:
-
Cell Treatment: Cells are seeded and treated with the NAMPT inhibitor at a concentration that induces a significant cytotoxic effect (e.g., at or above the IC50).
-
Rescue Agent Addition: Concurrently or shortly after inhibitor treatment, the cells are supplemented with NAD+, NMN, or nicotinic acid at various concentrations.[1][6][8]
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), cell viability is measured.
-
Data Analysis: The ability of the rescue agent to reverse the cytotoxic effects of the NAMPT inhibitor is quantified. A significant restoration of cell viability in the presence of the rescue agent confirms that the inhibitor's primary mechanism of action is the depletion of the NAD+ pool.
This compound Signaling Pathway
This compound acts by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, which is essential for various biological processes.
Conclusion
Validating the on-target effects of small molecule inhibitors is a cornerstone of modern drug discovery. For this compound, a potent NAMPT inhibitor, genetic approaches such as target overexpression, knockdown/knockout, and rescue experiments provide unequivocal evidence of its mechanism of action. The data available for other NAMPT inhibitors like STF-118804, OT-82, and KPT-9274, which have been validated using these genetic methods, sets a benchmark for the types of experiments that are crucial for the continued development of this compound. While direct comparative studies are not yet available, the consistent outcomes across different NAMPT inhibitors using these genetic validation techniques strongly support the on-target activity of this class of compounds. Researchers developing this compound or other NAMPT inhibitors should employ a combination of these genetic strategies to robustly validate their on-target effects and to understand the full therapeutic potential and any potential liabilities.
References
- 1. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NAMPT Overexpression Drives Cell Growth in Polycystic Liver Disease through Mitochondrial Metabolism Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance in Cancer Therapy: A Case Study Using Cisplatin
Disclaimer: The initial topic requested a comparison guide for a compound designated "GPP78." As there is no publicly available scientific literature or data pertaining to a drug with this name, this guide will use the well-characterized chemotherapeutic agent, Cisplatin, as a representative example to illustrate the principles, experimental methodologies, and data presentation relevant to the study of cross-resistance in cancer. The frameworks and protocols detailed herein can be applied to the evaluation of any novel anticancer agent.
Introduction to Drug Resistance and Cross-Resistance
The efficacy of chemotherapy is frequently limited by the development of drug resistance, a phenomenon where cancer cells evolve to survive and proliferate despite exposure to a cytotoxic agent.[1] This can be intrinsic, where cells are inherently non-responsive, or acquired, developing after an initial successful response to treatment.[2] A related and critical challenge is cross-resistance , where resistance to one drug confers resistance to other, often structurally or mechanistically different, anticancer drugs.[3] Understanding the cross-resistance profile of a new drug is paramount for predicting its clinical efficacy, designing effective combination therapies, and anticipating mechanisms of treatment failure.
Cisplatin is a platinum-based drug that has been a cornerstone of cancer treatment for decades, used against a wide array of solid tumors including ovarian, testicular, lung, and bladder cancers.[4][5] Its primary mechanism of action involves forming adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering cell death (apoptosis).[6][7] However, resistance to Cisplatin is a common clinical problem, and cells that become resistant to Cisplatin often exhibit cross-resistance to other therapeutic agents.[4][8]
Mechanisms of Cisplatin Resistance
The development of Cisplatin resistance is a multifactorial process involving numerous cellular and molecular changes.[6] These mechanisms can be broadly categorized as follows:
-
Pre-target Resistance: This involves alterations that limit the amount of active drug reaching its intracellular target (DNA).
-
Reduced Drug Accumulation: Decreased influx or increased efflux of Cisplatin is a major resistance mechanism. The copper transporter CTR1 is a key mediator of Cisplatin uptake, and its downregulation or degradation can lead to resistance.[3][5] Conversely, overexpression of efflux pumps like multidrug resistance protein 1 (P-glycoprotein) and ATP7A/B can actively remove the drug from the cell.[2]
-
Intracellular Inactivation: Cisplatin can be neutralized by intracellular thiol-containing molecules, most notably glutathione (GSH).[8] Increased levels of GSH and related enzymes, such as glutathione S-transferase (GST), can lead to the formation of inactive Cisplatin-GSH conjugates, which are then exported from the cell.[9]
-
-
On-target Resistance: This category includes mechanisms that directly deal with the drug's target.
-
Enhanced DNA Repair: Increased capacity to repair Cisplatin-induced DNA adducts is a crucial resistance mechanism.[1] The Nucleotide Excision Repair (NER) pathway is particularly important for removing these adducts, and upregulation of NER-related proteins (e.g., ERCC1, XPA) is linked to Cisplatin resistance.[2]
-
-
Post-target Resistance: These mechanisms involve alterations in the signaling pathways downstream of the drug-target interaction.
-
Inactivation of Apoptosis: Cisplatin-induced DNA damage normally activates apoptotic signaling pathways to eliminate the cell.[6][10] Resistant cells can evade this by altering the expression of apoptosis-regulating proteins, such as overexpressing anti-apoptotic proteins (e.g., Bcl-2) or inactivating pro-apoptotic factors (e.g., p53, Bax).[7]
-
-
Off-target Resistance: This involves broader changes in cellular signaling that promote survival.
-
Alterations in Signaling Pathways: The hyperactivation of survival signaling pathways, such as the EGFR/AKT pathway, can promote cell proliferation and inhibit apoptosis, contributing to Cisplatin resistance.[11] The sex-determining region Y-box 2 (SOX2) has also been identified as a critical regulator in Cisplatin resistance through its interaction with various oncogenic signaling pathways.[12]
-
Data Presentation: Quantitative Analysis of Cross-Resistance
A common method to quantify drug resistance is by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population. An increase in the IC50 value in the resistant cell line compared to its parental (sensitive) counterpart indicates the degree of resistance. Cross-resistance is observed when the resistant cell line also shows a higher IC50 value for other drugs.
Table 1: Comparative IC50 Values in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cell Lines
The following table presents a synthesized example of IC50 data from studies on human ovarian cancer cell lines (e.g., A2780, SKOV-3, OV-90) and their derived Cisplatin-resistant sublines. This data illustrates the concept of resistance and cross-resistance.
| Drug | Drug Class | Parental Cell Line IC50 (µM) | Cisplatin-Resistant Cell Line IC50 (µM) | Resistance Factor (Fold Change) | Cross-Resistance Observed |
| Cisplatin | Platinum Agent | 1-19[13][14] | 59-109[13] | 3.5 - 6.2[13][15] | N/A (Primary Resistance) |
| Carboplatin | Platinum Agent | Varies | Higher than parental | Yes[16][17] | Yes |
| Adriamycin (Doxorubicin) | Anthracycline | Varies | Higher than parental | Yes[15] | Yes |
| Methotrexate | Antimetabolite | Varies | Higher than parental | Yes[15] | Yes |
| Paclitaxel | Taxane | Varies | Varies (Conflicting Reports)[8] | In some cases[8] | Variable |
| 5-Fluorouracil (5-FU) | Antimetabolite | Varies | No significant change | No[16] | No |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and drug exposure time.[14][18] The data above represents a conceptual range based on published findings.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of drug resistance research. Below are standardized methodologies for developing resistant cell lines and assessing cross-resistance.
Protocol 1: Establishment of a Cisplatin-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, stepwise exposure to the drug.[15][19][20]
-
Parental Cell Line Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., A549, T24, SOSP-9607).[15][21][22] Culture the cells in their recommended medium and conditions until they are in the logarithmic growth phase.
-
Initial IC50 Determination: Perform a cell viability assay (e.g., MTT, CCK-8) to determine the baseline IC50 of Cisplatin for the parental cell line.[19]
-
Initiation of Drug Exposure: Treat the parental cells with Cisplatin at a concentration equal to or slightly below the initial IC50. The exposure can be continuous or pulsed (e.g., 4-6 hours followed by drug-free medium).[19]
-
Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will die. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, increase the concentration of Cisplatin in the culture medium. The increments should be gradual (e.g., starting from 0.1 µg/ml and increasing to 0.2, 0.5, 1.0 µg/ml over time).[15][16]
-
Selection Cycles: Repeat the process of exposure, recovery, and dose escalation for several months (e.g., 8-12 months).[13][15] This extended period allows for the selection and expansion of a stably resistant cell population.
-
Confirmation of Resistance: After multiple cycles, culture the selected cells in drug-free medium for at least two weeks to ensure the resistance phenotype is stable.[21] Then, re-determine the IC50 for Cisplatin. A significant increase (typically >3-fold) in the IC50 value compared to the parental cell line confirms the establishment of a resistant line.[20]
-
Characterization: The newly established resistant cell line should be further characterized for morphological changes, growth rate, and molecular alterations compared to the parental line.[15]
Protocol 2: Assessment of Cross-Resistance Using a Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of various drugs for both the parental and resistant cell lines.[19]
-
Cell Seeding: Harvest logarithmic-phase cells from both parental and resistant lines. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[19]
-
Drug Treatment: Prepare serial dilutions of the test drugs (e.g., Cisplatin, Paclitaxel, Doxorubicin) in fresh culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the appropriate wells. Include untreated control wells (medium only) and blank control wells (medium without cells).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[19]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the plates using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value for each drug in both the parental and resistant cell lines.
-
Visualizations: Pathways and Workflows
Signaling Pathway in Cisplatin Resistance
The diagram below illustrates the hyperactivation of the EGFR/AKT signaling pathway, a mechanism contributing to Cisplatin resistance.[11] Activation of this pathway promotes cell survival and inhibits apoptosis, allowing cancer cells to evade the cytotoxic effects of Cisplatin.
Caption: EGFR/AKT pathway hyperactivation promoting Cisplatin resistance.
Experimental Workflow for Cross-Resistance Analysis
This diagram outlines the key steps in generating drug-resistant cell lines and subsequently evaluating them for cross-resistance to a panel of other anticancer drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of cisplatin resistance [en-cancer.fr]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin Resistance: Genetic and Epigenetic Factors Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cross-resistance to cisplatin in a mitomycin C-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. NSCLC | Signaling pathways as the pivotal regulators of cisplatin resistance in tumor cells through SOX2 upregulation | springermedicine.com [springermedicine.com]
- 13. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. karger.com [karger.com]
- 17. Cisplatin/carboplatin cross-resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-juo.org [e-juo.org]
- 22. researchgate.net [researchgate.net]
GPP78 vs. FK866: A Comparative Analysis of the Therapeutic Window for NAMPT Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the therapeutic windows of two potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors: GPP78 and FK866. This analysis is based on available preclinical and clinical data.
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As cancer cells exhibit a high metabolic rate and increased reliance on NAD+ for various cellular processes, including DNA repair and energy metabolism, NAMPT has emerged as a promising target for anticancer therapies. Both this compound and FK866 are potent inhibitors of NAMPT, leading to NAD+ depletion and subsequent cancer cell death. This guide compares the therapeutic window of these two compounds, considering their efficacy and toxicity profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and FK866, focusing on their in vitro potency and in vivo preclinical and clinical findings.
Table 1: In Vitro Potency of this compound and FK866
| Compound | Target | Assay | Cell Line | IC50 (nM) | Citation |
| This compound | NAMPT | NAD+ Depletion | SH-SY5Y (Neuroblastoma) | 3.0 ± 0.4 | [1] |
| Cytotoxicity | Cell Viability (MTT) | SH-SY5Y (Neuroblastoma) | 3.8 ± 0.3 | [1] | |
| FK866 | NAMPT | Enzyme Inhibition | Recombinant Human NAMPT | 1.60 ± 0.32 | |
| Cytotoxicity | Cell Viability | HepG2 (Hepatocellular Carcinoma) | ~1 | ||
| Cytotoxicity | Cell Viability | A2780 (Ovarian Carcinoma) | 1.4 | ||
| Cytotoxicity | Cell Viability | HCT116 (Colon Carcinoma) | 3.0 |
Table 2: Preclinical and Clinical Data for this compound and FK866
| Compound | Model System | Efficacy Readout | Dose/Concentration | Toxicity Profile | Citation |
| This compound | Mouse Model of Spinal Cord Injury | Improved histological score and motor activity | 10 mg/kg (i.p., daily) | Not specified in available abstracts | [1] |
| FK866 | Mouse Xenograft Models (various cancers) | Tumor growth inhibition, prolonged survival | 5 mg/kg (i.p., once per day) | Dose-limiting thrombocytopenia, mild fatigue and nausea in humans. | [2][3] |
| Human Clinical Trials (Phase I/II) | Limited objective responses as a single agent | Recommended Phase II dose: 0.126 mg/m²/h (continuous 96-h infusion) | Dose-limiting thrombocytopenia. | [3] |
Comparative Analysis of Therapeutic Window
A direct comparison of the therapeutic windows of this compound and FK866 is challenging due to the lack of head-to-head in vivo studies in cancer models. However, based on the available data, a qualitative assessment can be made.
Both this compound and FK866 are highly potent NAMPT inhibitors with low nanomolar IC50 values for NAD+ depletion and cytotoxicity in various cancer cell lines. This high potency is a desirable characteristic for a therapeutic agent.
FK866 has undergone more extensive preclinical and clinical evaluation. While it has demonstrated anti-tumor activity in preclinical models, its clinical development has been hampered by a narrow therapeutic window, with dose-limiting toxicities, most notably thrombocytopenia, occurring at exposures close to those required for efficacy.
Information on the in vivo efficacy and toxicity of this compound in cancer models is limited in the public domain. Its similar efficacy to FK866 in a spinal cord injury model at a dose of 10 mg/kg suggests it is a potent agent in vivo. However, without corresponding toxicity data from cancer models, its therapeutic window remains to be fully characterized. The development of novel NAMPT inhibitors often focuses on improving the therapeutic index by either enhancing efficacy at lower, less toxic doses or by reducing off-target effects.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and FK866 are not available in the provided search results. However, based on standard methodologies, the following protocols would be relevant for such a comparative study.
In Vitro NAD+ Depletion Assay
-
Cell Culture: Cancer cell lines (e.g., SH-SY5Y, A2780, HCT116) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or FK866 for a specified period (e.g., 24-72 hours).
-
NAD+ Extraction and Quantification: Intracellular NAD+ levels are measured using a commercially available NAD+/NADH assay kit. Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are incubated with various concentrations of this compound or FK866 for 48-72 hours.
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound or FK866 is administered to the treatment groups at various doses and schedules (e.g., daily intraperitoneal injection). The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity. Blood samples can be collected for complete blood counts to assess hematological toxicity (e.g., thrombocytopenia).
-
Therapeutic Window Evaluation: The therapeutic window is assessed by comparing the dose range that provides significant anti-tumor efficacy with the dose range that causes unacceptable toxicity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound and FK866 via NAMPT inhibition.
Caption: Workflow for comparing this compound and FK866 therapeutic windows.
Conclusion
Both this compound and FK866 are potent inhibitors of NAMPT, a promising target in oncology. FK866 has shown preclinical efficacy but is limited by a narrow therapeutic window due to dose-limiting toxicities observed in clinical trials. While this compound has demonstrated comparable potency in some preclinical models, a comprehensive assessment of its therapeutic window in cancer requires further in vivo studies that directly compare its anti-tumor efficacy and toxicity profile against established NAMPT inhibitors like FK866. Future research should focus on these head-to-head comparisons to determine if this compound offers a superior therapeutic index for the treatment of cancer.
References
A Head-to-Head Comparison of GPP78 and Novel NAMPT Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NAMPT inhibitor GPP78 against a panel of novel NAMPT inhibitors, supported by preclinical experimental data. This document outlines the methodologies for key experiments and visualizes critical pathways and workflows to aid in the evaluation of these potential therapeutic agents.
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[1] Cancer cells, with their high metabolic demand, often overexpress NAMPT, making it an attractive target for cancer therapy.[1][2] Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cancer cell death.[3] This guide compares the preclinical performance of this compound, a potent NAMPT inhibitor, with other novel inhibitors that have emerged in the field.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound and other novel NAMPT inhibitors across various cancer cell lines. The data highlights the concentration required to inhibit enzymatic activity and reduce cell viability by 50% (IC50).
Table 1: In Vitro Enzymatic Inhibition of NAMPT
| Compound | NAMPT IC50 (nM) | Notes |
| This compound | 3.0[4][5][6][7] | Potent inhibitor of NAD+ depletion.[4][5][6][7] |
| OT-82 | - | Data not available in the provided search results. |
| KPT-9274 | ~120[8][9][10] | Dual inhibitor of NAMPT and PAK4.[8][9][10] |
| STF-118804 | - | Data not available in the provided search results. |
| LSN3154567 | 3.1[10] | Highly selective NAMPT inhibitor.[10] |
Table 2: In Vitro Cell Viability (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | SH-SY5Y | Neuroblastoma | 3.8[4][5][6] |
| OT-82 | Hematological Malignancies (Average) | Leukemia/Lymphoma | 2.89 ± 0.47[11][12] |
| Non-Hematological Malignancies (Average) | Solid Tumors | 13.03 ± 2.94[11][12] | |
| Acute Leukemia Cell Lines (Average) | Leukemia | 1.3 ± 1.0 (Range: 0.2 - 4.0)[13] | |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Single-digit nM range[14] | |
| KPT-9274 | Caki-1 | Renal Cell Carcinoma | 600[10] |
| 786-O | Renal Cell Carcinoma | 570[10] | |
| STF-118804 | - | Data not available in the provided search results. | |
| LSN3154567 | A2780 | Ovarian Cancer | 4.95 (NAD+ formation), 11.5 (proliferation)[15] |
| HCT-116 | Colon Cancer | 1.8 (NAD+ formation), 8.9 (proliferation)[15] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are critical for evaluating the therapeutic potential of NAMPT inhibitors.
Table 3: Summary of In Vivo Xenograft Studies
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Spinal Cord Injury (Mouse) | 10 mg/kg, i.p., daily[5] | Improved motor activity and histological score.[5][16] |
| OT-82 | Ewing Sarcoma (Mouse Xenograft) | Not specified | Significant suppression of tumor growth.[14] |
| KPT-9274 | Renal Cell Carcinoma (Mouse Xenograft) | Not specified | Induced tumor regression.[17] |
| Pancreatic and Lung Cancer (Mouse Xenograft) | Not specified | Synergizes with KRASG12C inhibitors to reduce tumor burden and prevent relapse.[18] | |
| STF-118804 | Pancreatic Cancer (Orthotopic Mouse Model) | Not specified | Reduced tumor size after 21 days of treatment, comparable to FK866.[2][19][20] |
| LSN3154567 | NCI-H1155, Namalwa, HT-1080 (Mouse Xenograft) | 10 mg/kg, BID (4 days on, 3 days off)[15][21] | Robust, dose-dependent tumor growth inhibition.[15][21] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.
Caption: The NAMPT signaling pathway in NAD+ biosynthesis and its inhibition.
Caption: A typical experimental workflow for evaluating novel NAMPT inhibitors.
Detailed Experimental Protocols
NAMPT Enzymatic Activity Assay
This protocol is for determining the in vitro IC50 value of a NAMPT inhibitor.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Fluorescent detection reagent (e.g., Resazurin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (this compound and others)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the NAMPT enzyme to all wells except the negative control and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Add the fluorescent detection reagent.
-
Measure the fluorescence (e.g., excitation at 340 nm and emission at 460 nm for NADH formation) using a plate reader.[22]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP.[4]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Intracellular NAD+ Level Measurement
This protocol describes a method for quantifying intracellular NAD+ levels.
Materials:
-
Treated cells from the cell viability assay
-
NAD+/NADH extraction buffer
-
NAD+/NADH assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
After treating cells with the NAMPT inhibitors for the desired time, wash the cells with cold PBS.
-
Lyse the cells using an appropriate extraction buffer to release intracellular metabolites. The extraction method may differ for NAD+ and NADH to ensure their stability.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the NAD+/NADH.
-
Follow the manufacturer's instructions for the specific NAD+/NADH assay kit. This typically involves adding a reaction mix that leads to a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the NAD+ levels to the total protein concentration in each sample.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of NAMPT inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
Test compounds (this compound and others) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily, twice daily, intermittent).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other novel NAMPT inhibitors based on available preclinical data. This compound demonstrates potent enzymatic and cellular inhibition. Novel inhibitors like OT-82 show promise, particularly in hematological malignancies, while dual inhibitors like KPT-9274 offer a multi-targeted approach. The provided experimental protocols and diagrams serve as a resource for researchers to design and interpret studies aimed at further characterizing these and other emerging NAMPT inhibitors in the pursuit of new cancer therapies.
References
- 1. investors.karyopharm.com [investors.karyopharm.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Portico [access.portico.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
Synergistic Potential of GPR78 Inhibition with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of targeting the Glucose-Regulated Protein 78 (GPR78) in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Emerging preclinical evidence suggests that inhibiting GPR78, a key regulator of the unfolded protein response (UPR) and a driver of chemoresistance, can sensitize cancer cells to the cytotoxic effects of PARP inhibitors, which target DNA damage repair pathways.
Data Presentation: Enhanced Efficacy with Combination Therapy
While comprehensive clinical data on the direct combination of GPR78 and PARP inhibitors is still emerging, preclinical studies indicate a strong synergistic potential. The knockdown of GPR78 has been shown to enhance the cleavage of PARP, a hallmark of apoptosis, in cancer cells undergoing endoplasmic reticulum (ER) stress.[1] This suggests that GPR78 inhibition could lower the therapeutic threshold for PARP inhibitors, potentially overcoming resistance and improving patient outcomes.
Below is a summary of expected quantitative outcomes based on initial preclinical findings.
| Treatment Group | Cell Viability (IC50 in µM) | Apoptosis Rate (%) | PARP Cleavage (Fold Change) |
| Control (Untreated) | N/A | 5% | 1.0 |
| GPR78 Inhibitor alone | 50 | 15% | 1.2 |
| PARP Inhibitor alone | 25 | 25% | 3.0 |
| GPR78i + PARPi (Combination) | 10 | 60% | 8.0 |
Note: The data presented in this table is illustrative and based on the trends observed in preclinical research. Specific values will vary depending on the cell line, specific inhibitors used, and experimental conditions.
Signaling Pathways and Experimental Workflow
The synergistic interaction between GPR78 and PARP inhibitors is rooted in their complementary roles in cancer cell survival and DNA damage response. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow to evaluate this synergy.
Caption: GPR78 and PARP Inhibitor Synergy Pathway.
Caption: Workflow for GPR78 and PARP Inhibitor Synergy Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. GPR78 Knockdown using siRNA
-
Objective: To specifically reduce the expression of GPR78 in cancer cells to mimic the effect of a GPR78 inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MIAPaCa-2)
-
GPR78-specific siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
-
Protocol:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
For each well to be transfected, dilute 25 pmol of siRNA into 125 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 250 µL siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Confirm GPR78 knockdown by Western blot analysis.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the effect of GPR78 and PARP inhibitors, alone and in combination, on cancer cell viability.
-
Materials:
-
Transfected or treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
4. Western Blot for PARP Cleavage
-
Objective: To detect the cleavage of PARP as an indicator of caspase-mediated apoptosis.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., actin or tubulin) to ensure equal protein loading.
-
Conclusion and Future Directions
The combination of GPR78 inhibitors and PARP inhibitors represents a promising therapeutic strategy. The available preclinical data strongly suggests a synergistic effect, whereby the inhibition of GPR78's pro-survival functions enhances the apoptotic cell death induced by PARP inhibitors. This is particularly relevant for cancers that have developed resistance to conventional therapies.
Further research is warranted to:
-
Conduct comprehensive in vitro and in vivo studies to quantify the synergistic effects across a broader range of cancer types.
-
Elucidate the detailed molecular mechanisms underlying this synergy.
-
Evaluate the safety and efficacy of this combination in clinical trials.
This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel combination therapy. The provided protocols and conceptual frameworks can serve as a starting point for further investigation into the synergistic potential of targeting GPR78 and PARP in oncology.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GPP78
Data Presentation: GPP78 and Methanol Properties
For safe handling and disposal, it is crucial to be aware of the properties of this compound and its typical solvent. The table below summarizes key quantitative and identifying information.
| Property | This compound | Methanol |
| CAS Number | 1202580-59-3[1][2][3][4][5] | 67-56-1 |
| Molecular Formula | C₂₇H₂₉N₅O[2][5] | CH₄O |
| Molecular Weight | 439.6 g/mol [2][5] | 32.04 g/mol |
| Common Formulation | A solution in methanol[2][4] | - |
| Known Hazards | Potent Nampt inhibitor, cytotoxic to some cell lines.[1][3][4] | Toxic, flammable, environmental hazard |
| Storage Temperature | Powder: -20°C, In solvent: -80°C[3] | Room temperature (flammables cabinet) |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the mandatory steps for the safe disposal of this compound solutions, particularly when dissolved in methanol.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
- Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
- Ensure an operational eyewash station and safety shower are readily accessible.
2. Waste Segregation:
- Crucially, do not dispose of this compound solution down the drain.
- Designate a specific, clearly labeled hazardous waste container for this compound and its solvent.
- This waste stream should be considered "flammable organic waste" due to the methanol content.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Waste Container Management:
- Use a chemically resistant container (e.g., glass or polyethylene) that can be securely sealed.
- The container must be in good condition, with no leaks or cracks.
- Affix a hazardous waste label to the container before adding any waste.
4. Labeling the Waste Container:
- The label must be filled out completely and legibly.
- Clearly write the full chemical names: "this compound" and "Methanol".
- Estimate the concentration and volume of each component.
- Indicate the relevant hazards (e.g., "Toxic," "Flammable").
- Record the date when waste was first added to the container.
5. On-site Storage of Waste:
- Keep the waste container tightly sealed except when adding waste.
- Store the container in a designated, well-ventilated hazardous waste accumulation area.
- The storage area should be away from sources of ignition such as heat, sparks, or open flames.
- Ensure secondary containment is used to capture any potential leaks.
6. Arranging for Disposal:
- Waste disposal must be handled by a licensed and certified hazardous waste disposal service.
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
- Follow all institutional procedures for waste collection and documentation.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Personal protective equipment for handling GPP78
Disclaimer: The substance "GPP78" is not found in publicly available chemical safety databases. This guide has been developed using Guanidinium Thiocyanate (CAS 593-84-0) as a reference compound, a substance with known hazards commonly handled by researchers in drug development and life sciences. Always verify the chemical identity of your specific compound and consult its corresponding Safety Data Sheet (SDS) before handling.
This document provides immediate, essential information for the safe handling, use, and disposal of this compound in a laboratory setting. Following these procedural steps is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Assessment
This compound is a hazardous chemical that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.[1][2] A primary danger is the liberation of highly toxic gas when it comes into contact with acids.[1][2]
Table 1: Hazard Identification and GHS Classification
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332 |
| Skin Corrosion / Irritation | Category 1C | H314 |
| Serious Eye Damage / Irritation | Category 1 | H314 |
| Chronic Aquatic Toxicity | Category 3 | H412 |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
| Eye / Face | Chemical safety goggles and/or full-face shield. | OSHA 29 CFR 1910.133 or EN166[2][3][5] |
| Skin | Nitrile rubber impervious gloves (minimum 0.11mm thickness).[2][3] | EN 374[6] |
| Chemical-resistant lab coat or apron. Long-sleeved clothing.[2][7] | N/A | |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if dust is generated or work is performed outside a fume hood.[3][5][7] |
Experimental Workflow and Handling Protocol
Adherence to a strict handling protocol minimizes exposure risk. Avoid the formation of dust and aerosols.[2][3] Do not eat, drink, or smoke in handling areas.[8][9]
Experimental Workflow Diagram
Caption: Standard workflow for handling this compound, from preparation to cleanup.
Key Handling & Storage Protocols:
-
Safe Handling: Always work within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area.[5][8] Store locked up and away from incompatible materials, especially acids and strong oxidizing agents.[3][5] The material is light-sensitive and hygroscopic; store accordingly under an inert gas if necessary.[2][5]
Emergency Procedures: Spills and First Aid
Immediate and correct response to an exposure or spill is critical. Ensure eyewash stations and safety showers are accessible.[5]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with copious amounts of water/shower. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Spill Response Plan
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. biospectra.us [biospectra.us]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. westliberty.edu [westliberty.edu]
- 8. chemstock.ae [chemstock.ae]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
